1-Methyl-1H-imidazole-5-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-4-7-3-5(8)2-6/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBIIAGKRWHJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383664 | |
| Record name | 1-Methyl-1H-imidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66121-66-2 | |
| Record name | 1-Methyl-1H-imidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-5-carbonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-Methyl-1H-imidazole-5-carbonitrile (CAS No: 66121-66-2), a key heterocyclic building block in medicinal chemistry and drug development. It details the compound's physicochemical properties, synthesis methodologies, safety protocols, and its significant role as a precursor in the synthesis of bioactive molecules. This guide is intended to serve as a foundational resource for professionals engaged in synthetic chemistry and pharmaceutical research.
Chemical Identity and Properties
This compound is a five-membered aromatic heterocycle containing a nitrile functional group. This structural motif is of significant interest in medicinal chemistry, serving as a versatile intermediate for constructing more complex molecular architectures.[1][2] The imidazole core is a common feature in numerous natural products and therapeutic agents, valued for its ability to engage in hydrogen bonding and act as an isostere for other chemical groups.[1] This compound, specifically, is listed as a building block for protein degraders, highlighting its relevance in modern therapeutic modalities.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 66121-66-2 | [3][4] |
| Molecular Formula | C₅H₅N₃ | [3][4] |
| Molecular Weight | 107.11 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Purity | ≥95% - 97% | [3][6] |
| Vapour Pressure | 0.000476 mmHg at 25°C | [7][8] |
| Polar Surface Area | 41.61 Ų | [7] |
| InChI Key | VRBIIAGKRWHJQE-UHFFFAOYSA-N | [5] |
| SMILES String | Cn1cncc1C#N | [5] |
Synthesis and Experimental Protocols
The synthesis of substituted imidazoles, including nitrile derivatives, is a cornerstone of heterocyclic chemistry. While specific, detailed protocols for this compound are proprietary, its synthesis can be conceptualized based on established methods for creating imidazole carbonitriles, often involving multicomponent reactions or the modification of existing imidazole rings. A plausible synthetic pathway involves the methylation of a pre-existing imidazole-5-carbonitrile precursor.
A generalized workflow for such a synthesis is outlined below. This process emphasizes the controlled reaction conditions necessary to achieve regioselective methylation and ensure product purity.
General Experimental Protocol: N-Methylation
-
Step 1: Preparation: To a solution of 1H-imidazole-5-carbonitrile (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., sodium hydride, 1.1 eq) is added portion-wise at 0°C.
-
Step 2: Reaction: The mixture is stirred for 30 minutes to allow for deprotonation. A methylating agent, such as methyl iodide (1.1 eq), is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Step 3: Workup: Upon completion, the reaction is carefully quenched by the slow addition of water. The resulting mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Step 4: Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified using flash column chromatography on silica gel to afford the pure this compound.
-
Step 5: Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery and Development
Imidazole-based compounds are integral to medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] this compound serves as a crucial synthon for developing more complex, biologically active molecules. Its nitrile group can be readily transformed into other functional groups, and the methylated imidazole core provides a stable scaffold for further elaboration.
The compound is a key intermediate in the synthesis of purine and pyrimidine analogues, which are fundamental components of nucleic acids and are often targeted in antiviral and anticancer therapies.[9] For example, amino imidazole carbonitrile derivatives have been used as synthons for preparing purine derivatives that exhibit significant activity against the influenza A virus.[9][10]
Safety and Handling
This compound is classified as an acute toxicant and requires careful handling in a laboratory setting.[5][6] All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.
Table 2: Hazard Identification and Safety Precautions
| Category | Information | Reference(s) |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [5] |
| Signal Word | Danger | [5] |
| Hazard Statements | H301: Toxic if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [5][6] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5][6] |
| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5][11] |
| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [6] |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [6] |
Conclusion
This compound is a high-value chemical intermediate with significant utility in pharmaceutical research and drug development. Its defined physicochemical properties and versatile reactivity make it an essential building block for the synthesis of a wide array of bioactive compounds, particularly purine analogues and other heterocyclic systems.[9][12] Strict adherence to safety protocols is mandatory when handling this compound. This guide provides the core technical information required by researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-1H-imidazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details available data on its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines potential synthetic and purification strategies based on established chemical methodologies for related imidazole derivatives. A significant focus is placed on the emerging role of the 1-methyl-1H-imidazole scaffold as a pharmacophore in the development of targeted therapeutics, particularly as inhibitors of the Janus kinase 2 (JAK2) enzyme within the JAK/STAT signaling pathway. This guide includes a detailed description of this critical signaling cascade and provides established experimental protocols for evaluating the inhibitory activity of compounds like this compound.
Physicochemical Properties
This compound, identified by the CAS Number 66121-66-2, is a niche chemical compound with potential applications in pharmaceutical research.[1] While extensive experimental data for this specific isomer is not widely published, a combination of data from suppliers and computational predictions allows for a detailed characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66121-66-2 | [1] |
| Molecular Formula | C₅H₅N₃ | [1][2] |
| Molecular Weight | 107.11 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥97% (Commercially available) | [3] |
| Storage | Room temperature |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| ACD/LogP | -0.77 | [3] |
| Polar Surface Area | 41.61 Ų | [3] |
| #H bond acceptors | 3 | [3] |
| #H bond donors | 0 | [3] |
| #Freely Rotating Bonds | 0 | [3] |
| Index of Refraction | 1.579 | [3] |
| Molar Refractivity | 31.77 cm³ | [3] |
| Molar Volume | 95.5 cm³ | [3] |
| Polarizability | 12.59 × 10⁻²⁴ cm³ | [3] |
| Surface Tension | 44 dyne/cm | [3] |
| Enthalpy of Vaporization | 55.52 kJ/mol | [3] |
| Vapor Pressure | 0.000476 mmHg at 25°C | [3] |
Synthesis and Purification
Proposed Synthetic Pathways
Pathway A: Methylation of 1H-imidazole-5-carbonitrile
This approach involves the direct methylation of the commercially available precursor, 1H-imidazole-5-carbonitrile. The regioselectivity of the methylation (N-1 vs. N-3) is a critical consideration.
Pathway B: Conversion from 1-Methyl-1H-imidazole-5-carboxaldehyde
This pathway starts with the corresponding aldehyde, 1-methyl-1H-imidazole-5-carboxaldehyde, and converts the aldehyde functional group to a nitrile. This is a common transformation in organic synthesis.
General Experimental Protocol for Methylation (Adapted)
The following is an adapted, general procedure for the N-alkylation of an imidazole ring, which would require optimization for the specific synthesis of this compound.[4]
Materials:
-
1H-imidazole-5-carbonitrile (starting material)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1H-imidazole-5-carbonitrile in the chosen anhydrous solvent, add the base.
-
Stir the mixture for a designated time at room temperature to facilitate deprotonation.
-
Add the methylating agent dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to a specific temperature (e.g., 60°C) to drive the reaction to completion.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol: Column Chromatography
Purification of the crude product is essential to isolate the desired this compound from its regioisomer (1-Methyl-1H-imidazole-4-carbonitrile) and other impurities. Column chromatography is a standard and effective method.
Materials:
-
Silica gel
-
Eluent system (e.g., a gradient of petroleum ether and ethyl acetate)
-
Glass column
-
Crude product
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.
-
Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity of the eluent to separate the components. The separation of regioisomers may require a shallow gradient and a long column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the two protons on the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the imidazole ring, the methyl group, and the nitrile carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2220 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Biological Significance: Inhibition of the JAK/STAT Signaling Pathway
The 1-methyl-1H-imidazole scaffold has been identified as a key pharmacophore in the development of potent and selective inhibitors of Janus Kinase 2 (JAK2).[5] The JAK/STAT pathway is a crucial signaling cascade that translates extracellular cytokine and growth factor signals into a transcriptional response, playing a vital role in immunity, cell proliferation, and differentiation.[6]
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is initiated by the binding of a ligand (e.g., a cytokine) to its specific cell surface receptor. This binding event leads to the dimerization of the receptor and the subsequent activation of receptor-associated Janus kinases (JAKs) through trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.
Dysregulation of the JAK/STAT pathway, particularly through mutations leading to the constitutive activation of JAK2 (e.g., the V617F mutation), is a hallmark of several myeloproliferative neoplasms.[7] Therefore, the development of small molecule inhibitors targeting JAK2 is a promising therapeutic strategy.
Experimental Protocols for JAK2 Inhibition Assays
To evaluate the potential of this compound or its derivatives as JAK2 inhibitors, both in vitro biochemical assays and cell-based assays are employed.
4.2.1. In Vitro JAK2 Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant JAK2 enzyme.[8]
References
- 1. 1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1-Methylimidazole(616-47-7) 1H NMR spectrum [chemicalbook.com]
- 7. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-1H-imidazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support researchers in the efficient preparation of this compound.
Introduction
This compound, identified by CAS number 66121-66-2, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The imidazole scaffold is a common feature in many pharmaceuticals, and the presence of the methyl group at the N-1 position and the carbonitrile at the C-5 position offers specific steric and electronic properties that are often crucial for modulating a compound's interaction with biological targets. This guide will focus on the most practical and reported methods for the synthesis of this important molecule.
Synthetic Pathways
The principal and most direct route to this compound involves a two-step process:
-
Synthesis of the precursor, 1H-imidazole-5-carbonitrile.
-
N-methylation of 1H-imidazole-5-carbonitrile to yield the final product.
The regioselectivity of the N-methylation step is a critical consideration, as methylation can potentially occur at either the N-1 or N-3 position of the imidazole ring. However, for 1H-imidazole-5-carbonitrile, methylation predominantly yields the desired N-1 isomer.
Caption: General two-step synthetic pathway to this compound.
Experimental Protocols
Synthesis of 1H-imidazole-5-carbonitrile (Precursor)
While various methods for the synthesis of imidazole derivatives exist, a common route to 1H-imidazole-carbonitriles involves the cyclization of precursors derived from α-aminonitriles or related compounds. A representative procedure is outlined below.
Reaction Scheme:
Detailed Protocol:
Synthesis of this compound
The N-methylation of the 1H-imidazole-5-carbonitrile precursor is a standard procedure in heterocyclic chemistry. The choice of methylating agent and base can influence the reaction's efficiency and yield.
Reaction Scheme:
Detailed Protocol:
This protocol is based on general N-methylation procedures for imidazole derivatives and should be optimized for this specific substrate.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-imidazole-5-carbonitrile (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq)) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, or at room temperature until deprotonation is complete (cessation of gas evolution if NaH is used).
-
Methylation: To the resulting solution of the imidazolide anion, add the methylating agent (e.g., methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq)) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the careful addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters for the N-methylation of imidazoles. Please note that specific yields for the synthesis of this compound may vary and require experimental optimization.
| Parameter | Value |
| Starting Material | 1H-imidazole-5-carbonitrile |
| Methylating Agent | Methyl iodide or Dimethyl sulfate |
| Base | Sodium hydride or Potassium carbonate |
| Solvent | DMF or Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 90% (estimated based on similar reactions) |
| Purity (after chromatography) | >97% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound is a feasible process for researchers in organic and medicinal chemistry. The key steps involve the preparation of the 1H-imidazole-5-carbonitrile precursor followed by a standard N-methylation reaction. While a specific, detailed protocol for the precursor synthesis requires further investigation and adaptation from related procedures, the methylation step is well-established. Careful control of reaction conditions and purification by column chromatography are essential for obtaining a high-purity product. This guide provides a solid foundation for the successful synthesis of this valuable chemical building block.
An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 1-Methyl-1H-imidazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. It covers its chemical properties, synthesis protocols, and significant applications, particularly in the development of targeted therapeutics.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is an aromatic heterocyclic organic compound with the molecular formula C₅H₅N₃.[1][2] This structure is recognized for its utility as a versatile intermediate in the synthesis of more complex molecules, especially in the field of drug discovery.[3]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃ | [1][2][4] |
| Molar Mass | 107.11 g/mol | [1][2][4] |
| Form | Solid | [1] |
| Density | 1.12 ± 0.1 g/cm³ (20 °C) | [1][5] |
| Boiling Point | 65-70 °C (at 0.4 Torr) | [1] |
| Flash Point | 96.2 ± 22.6 °C | [1][5] |
| Vapor Pressure | 0.000476 mmHg (at 25 °C) | [1][4] |
| pKa | 2.38 ± 0.25 (Predicted) | [1] |
| Refractive Index | 1.579 | [1][4] |
| Polar Surface Area | 41.61 Ų | [4] |
| Storage Temperature | 2-8°C | [1][6] |
This compound is classified as hazardous and requires careful handling.
| Category | Information | Source |
| GHS Pictogram | GHS06 (Toxic) | |
| Signal Word | Danger | |
| Hazard Statement | H301: Toxic if swallowed | |
| Precautionary Statements | P264, P270, P301 + P310 + P330, P405, P501 | |
| Hazard Class | Acute Toxicity 3 (Oral) | |
| Storage Class Code | 6.1D: Non-combustible, acute toxic Cat. 3 | |
| WGK | WGK 3 |
Synthesis and Experimental Protocols
The synthesis of imidazole carbonitrile derivatives can be achieved through various methods. A general approach involves the cyclization and subsequent functionalization of imidazole precursors. Microwave-assisted multicomponent reactions have emerged as an efficient method for synthesizing decorated amino imidazole carbonitriles.[7][8]
The diagram below illustrates a typical workflow for the synthesis, purification, and characterization of imidazole derivatives.
Caption: General experimental workflow for synthesis and purification.
The following protocol is adapted from methods for synthesizing related imidazole compounds and serves as a representative example.[9][10]
-
Reaction Setup: Dissolve the imidazole precursor (1.0 eq) in a suitable anhydrous solvent (e.g., Dimethylformamide) in a flask under an inert atmosphere (e.g., Nitrogen).
-
Addition of Base: Cool the mixture to 0 °C and add a strong base such as Sodium Hydride (NaH) (2.4 eq) portion-wise to deprotonate the imidazole.
-
Alkylation/Cyanation: Add the appropriate alkylating or cyanating agent (1.0 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Partition the crude material between water and an organic solvent like ethyl acetate.[9][11]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).[9][11]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[10]
Applications in Drug Discovery
1-Methyl-1H-imidazole-4-carbonitrile and its isomers are highly valuable scaffolds in medicinal chemistry.[3] The imidazole ring can form critical hydrogen bond interactions with the hinge region of kinase domains, a common and effective strategy in kinase inhibitor design.[3] The nitrile group can be chemically modified or serve as a key pharmacophoric element.[3]
A significant application of the 1-methyl-1H-imidazole core is in the design of potent and selective inhibitors for the Janus Kinase (JAK) family, particularly JAK2.[3] The JAK/STAT signaling pathway is a critical mediator for numerous cytokines and growth factors, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[3]
The diagram below outlines the JAK/STAT signaling pathway and the point of inhibition by molecules derived from the imidazole scaffold.
Caption: The JAK/STAT signaling pathway and inhibition by imidazole derivatives.
Research has also explored the utility of imidazole carbonitrile derivatives as antiviral agents. Studies have shown that compounds synthesized using multicomponent reactions inspired by prebiotic chemistry exhibit significant activity against the influenza A virus.[7][8] Furthermore, related benzimidazole derivatives have been designed and evaluated as potential anticancer agents that target human topoisomerase I.[10] The versatile nature of the imidazole core makes it a privileged structure for generating chemical diversity to identify novel therapeutic agents.[7]
References
- 1. chembk.com [chembk.com]
- 2. 66121-66-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. CAS # 45515-45-5, 1-Methyl-1H-imidazole-2-carbonitrile - chemBlink [chemblink.com]
- 6. 1-Methyl-1H-imidazole-5-carboxylic acid 41806-40-0 [sigmaaldrich.com]
- 7. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Spectral Data of 1-Methyl-1H-imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 1-Methyl-1H-imidazole-5-carbonitrile (C₅H₅N₃, CAS: 66121-66-2). Due to the limited availability of published experimental spectra for this specific compound, this guide combines data from closely related analogs and predictive models to offer a comprehensive analytical profile.
Summary of Spectral Data
The following tables summarize the anticipated quantitative data for this compound based on spectral information from analogous compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | Singlet | 1H | H2 (imidazole ring) |
| ~7.6 - 7.8 | Singlet | 1H | H4 (imidazole ring) |
| ~3.8 - 4.0 | Singlet | 3H | N-CH₃ |
Note: Predicted values are based on data for similar imidazole derivatives.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 145 | C2 (imidazole ring) |
| ~130 - 135 | C4 (imidazole ring) |
| ~115 - 120 | C≡N (nitrile) |
| ~100 - 105 | C5 (imidazole ring) |
| ~33 - 36 | N-CH₃ |
Note: Predicted values are based on data for analogous imidazole and nitrile-containing compounds.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | C-H stretch (aromatic) |
| ~2950 - 3000 | Weak | C-H stretch (methyl) |
| ~2220 - 2240 | Strong, Sharp | C≡N stretch (nitrile) |
| ~1500 - 1600 | Medium | C=N and C=C stretch (imidazole ring) |
| ~1400 - 1450 | Medium | CH₃ bend |
Note: Values are based on typical infrared absorption frequencies for imidazole and nitrile functionalities. The NIST WebBook provides an IR spectrum for the closely related 1-methyl-1H-imidazole.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 107.05 | High | [M]⁺ (Molecular Ion) |
| 106.04 | Moderate | [M-H]⁺ |
| 80.04 | Moderate | [M-HCN]⁺ |
| 66.04 | Moderate | [M-CH₃-HCN]⁺ |
Note: Predicted fragmentation pattern based on the molecular structure. The NIST WebBook provides a mass spectrum for the related compound 1-methyl-1H-imidazole.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., a 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Electron Ionization (EI): Introduce a volatile sample into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This hard ionization technique causes fragmentation, providing structural information.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer through a charged capillary. This soft ionization technique is useful for determining the molecular weight of less volatile compounds.
-
-
Instrumentation: Employ a mass spectrometer equipped with a suitable mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition:
-
Acquire a full-scan mass spectrum over a relevant mass-to-charge (m/z) range to detect the molecular ion and major fragment ions.
-
The resulting spectrum plots the relative abundance of ions as a function of their m/z ratio.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-imidazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its imidazole core, a prevalent scaffold in numerous biologically active molecules, coupled with a reactive nitrile group, makes it a versatile building block for the synthesis of diverse pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, historical development, synthetic methodologies, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are presented, alongside a summary of its known applications and biological significance, to serve as a valuable resource for researchers in the field.
Introduction
The imidazole ring is a fundamental structural motif in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The introduction of a methyl group at the N-1 position and a carbonitrile group at the C-5 position of the imidazole ring yields this compound, a molecule primed for further chemical elaboration. The electron-withdrawing nature of the nitrile group influences the reactivity of the imidazole ring, and the nitrile itself can be transformed into various other functional groups, such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have emerged as a key intermediate in broader synthetic campaigns rather than being the focus of a singular discovery paper. However, the development of synthetic routes to substituted imidazoles has been a continuous effort since the 19th century. The strategic importance of this particular substituted imidazole became more apparent with the rise of modern medicinal chemistry, where it has been incorporated into the structure of various investigational compounds. For instance, its core structure is found within more complex molecules designed as kinase inhibitors and other therapeutic agents, as alluded to in patent literature such as EP2050736A1.
Physicochemical Properties
A comprehensive collection of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following table summarizes key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₃ | [1] |
| Molecular Weight | 107.11 g/mol | [1] |
| CAS Number | 66121-66-2 | [1] |
| ACD/LogP | -0.77 | [2] |
| Polar Surface Area | 41.61 Ų | [2] |
| Index of Refraction | 1.579 | [2] |
| Molar Refractivity | 31.77 cm³ | [2] |
| Molar Volume | 95.5 cm³ | [2] |
| Surface Tension | 44 dyne/cm | [2] |
| Enthalpy of Vaporization | 55.52 kJ/mol | [2] |
| Vapour Pressure | 0.000476 mmHg at 25°C | [2] |
Synthesis of this compound
While a definitive, standalone protocol for the synthesis of this compound is not explicitly detailed in a single primary research article, a plausible and commonly employed synthetic strategy involves the methylation of a pre-existing imidazole-5-carbonitrile precursor or the construction of the methylated imidazole ring with the nitrile group already in place. One potential precursor is 1-methyl-1H-imidazole-5-carboxaldehyde, which can be converted to the corresponding nitrile.
Synthesis of the Precursor: 1-Methyl-1H-imidazole-5-carboxaldehyde
A described method for the synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde involves the methylation of 5-formyl imidazole.[3]
Experimental Protocol:
-
Materials: 5-formyl imidazole, trifluoromethanesulfonic acid methyl ester, 20% potassium hydroxide/activated carbon catalyst.
-
Procedure:
-
5-formyl imidazole and trifluoromethanesulfonic acid methyl ester are placed in a suitable reactor.
-
The supported catalyst (20% potassium hydroxide/activated carbon) is added.
-
The reaction is carried out under solvent-free conditions.
-
The reaction mixture is heated to the optimal temperature, which has been determined to be 150°C, for 2 hours.
-
After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.
-
The product, 1-methyl-1H-5-formyl imidazole, is purified by vacuum distillation.
-
Conversion of Aldehyde to Nitrile (General Procedure)
The conversion of the aldehyde functional group in 1-methyl-1H-imidazole-5-carboxaldehyde to a nitrile can be achieved through various standard organic synthesis methods. A common approach is the formation of an oxime followed by dehydration.
Experimental Protocol (General):
-
Step 1: Oxime Formation
-
Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde in a suitable solvent such as ethanol or pyridine.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the oxime product by precipitation or extraction.
-
-
Step 2: Dehydration of the Oxime
-
Treat the obtained oxime with a dehydrating agent. Common reagents for this transformation include acetic anhydride, thionyl chloride, or phosphorus pentoxide.
-
The reaction conditions (temperature and time) will depend on the chosen dehydrating agent.
-
After completion of the reaction, the this compound is isolated and purified, typically by chromatography.
-
A logical workflow for the synthesis is depicted in the following diagram:
Applications in Drug Discovery and Medicinal Chemistry
The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to engage in various biological interactions. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
While specific biological data for this compound itself is not extensively published, its incorporation into larger molecules suggests its utility. For example, the related compound, 1-Methyl-1H-imidazole-4-carbonitrile, has been utilized in the development of Janus Kinase 2 (JAK2) inhibitors. The imidazole core can act as a hinge-binding motif in kinase inhibitors, forming crucial hydrogen bonds with the protein backbone.
The following diagram illustrates a generalized signaling pathway where an inhibitor developed from a 1-methyl-imidazole carbonitrile core might act.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. While its early history is not prominently detailed, its utility is evident from its incorporation into complex, biologically active molecules. This guide has provided a consolidated overview of its known properties, a plausible and detailed synthetic approach, and its relevance in medicinal chemistry. Further research into the direct biological activities of this compound and the development of more efficient and scalable synthetic routes are warranted and will likely expand its applications in the creation of novel therapeutics.
References
An In-depth Technical Guide on 1-Methyl-1H-imidazole-5-carbonitrile Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 1-Methyl-1H-imidazole-5-carbonitrile and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold and wide range of pharmacological applications, including as enzyme inhibitors and antimicrobial agents.
Core Concepts and Synthesis
This compound serves as a key building block for the development of various biologically active molecules. The imidazole core provides a versatile platform for substitution, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. The carbonitrile group can be a key pharmacophoric element or can be chemically transformed into other functional groups.
A general synthetic approach to derivatives of this compound involves the modification of the imidazole ring or the carbonitrile group. For instance, a common strategy for creating more complex derivatives is through N-alkylation or N-arylation of the imidazole ring, or by chemical manipulation of the nitrile functionality.
A documented synthesis for a derivative, 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, involves the nucleophilic addition of 1H-indole-5-carbonitrile to the hydrochloric acid salt of 5-(chloromethyl)-1-methyl-1H-imidazole.[1] The reaction is carried out in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base.[1]
Biological Activities and Therapeutic Potential
Derivatives of this compound and its analogs have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.
Enzyme Inhibition
Xanthine Oxidase Inhibition: A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, a key enzyme in the purine catabolism pathway implicated in gout.[2][3] Several of these compounds exhibited excellent inhibitory potency with IC50 values in the nanomolar range, comparable to the approved drug Febuxostat.[2][3]
Kinase Inhibition: While specific data for 5-carbonitrile derivatives as kinase inhibitors is still emerging, the closely related 1-Methyl-1H-imidazole-4-carbonitrile scaffold has been successfully utilized to develop potent inhibitors of Janus Kinase 2 (JAK2).[4][5] The imidazole core acts as a hinge-binding motif in the ATP-binding pocket of the kinase.[4][5] This suggests that 5-carbonitrile derivatives could also be explored for their kinase inhibitory potential.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties.[6] Studies on various imidazole derivatives have reported their efficacy against a range of bacterial and fungal strains. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For example, novel imidazole derivatives have shown MIC values ranging from 625 µg/mL to 1250 µg/mL against Staphylococcus aureus and MRSA.[6]
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected 1-Methyl-1H-imidazole derivatives and analogs.
Table 1: Xanthine Oxidase Inhibitory Activity of 1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives [2][3]
| Compound ID | R Group | IC50 (µM) |
| 4d | 4-F | 0.003 |
| 4e | 4-Cl | 0.003 |
| 4f | 4-Br | 0.006 |
| Febuxostat | (Reference) | 0.01 |
Table 2: JAK2 Inhibitory Activity of 1-Methyl-1H-imidazole-4-carbonitrile Derivatives [4]
| Compound ID | Jak2 IC50 (µM) |
| 13a | 0.003 |
| 13d | 0.033 |
| 13h | 0.012 |
| 26 | 0.12 |
Table 3: Antimicrobial Activity of Novel Imidazole Derivatives [6]
| Compound ID | Staphylococcus aureus MIC (µg/mL) | MRSA MIC (µg/mL) |
| HL1 | 625 | 1250 |
| HL2 | 625 | 625 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of a this compound Derivative
This protocol is adapted from the synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile.[1]
Materials:
-
1H-indole-5-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane, methanol, triethylamine for chromatography
Procedure:
-
To a stirred suspension of NaH (2.4 equivalents) in anhydrous DMF at 0 °C, add a solution of 1H-indole-5-carbonitrile (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1 equivalent) portionwise to the reaction mixture.
-
Allow the reaction to proceed at 0 °C for 18 hours.
-
Remove the solvent in vacuo.
-
Partition the crude material between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane, methanol, and triethylamine.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a protein kinase, such as JAK2.
Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[7]
-
ATP
-
Peptide substrate (specific for the kinase)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer.
-
Add the test compounds to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the kinase to all wells except for the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration using non-linear regression analysis.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.
Caption: A generalized workflow for the synthesis and characterization of novel derivatives.
Caption: Inhibition of the JAK-STAT signaling pathway by an imidazole-based inhibitor.
Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
solubility of 1-Methyl-1H-imidazole-5-carbonitrile in organic solvents
An In-depth Technical Guide on the Solubility of 1-Methyl-1H-imidazole-5-carbonitrile in Organic Solvents
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. Its chemical structure, featuring both a polar imidazole ring and a nitrile group, alongside a nonpolar methyl group, results in a unique solubility profile that is critical for its synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, based on available data.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value |
| Molecular Formula | C5H5N3 |
| Molecular Weight | 107.11 g/mol |
| Boiling Point | 111-113 °C (1.5 mmHg) |
| CAS Number | 113342-90-4 |
Solubility Data
While comprehensive quantitative solubility data across a wide range of organic solvents is not extensively published, information from various sources allows for a qualitative and semi-quantitative assessment. The compound is noted to be soluble in several common organic solvents.
Table 1: Solubility of this compound in Selected Organic Solvents
| Solvent | Solubility | Notes |
| Chloroform | Soluble | --- |
| Dichloromethane | Soluble | --- |
| Ethyl Acetate | Soluble | --- |
| Methanol | Soluble | --- |
This data is compiled from chemical supplier information and may not represent thermodynamically-defined saturation points.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound is the isothermal equilibrium method. This protocol outlines the general steps for such a determination.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the sample at the same temperature to facilitate phase separation.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the original concentration of the solute in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at that temperature, typically expressed in g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Theoretical Analysis of 1-Methyl-1H-imidazole-5-carbonitrile: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to study 1-Methyl-1H-imidazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of extensive published theoretical studies specifically on this molecule, this paper focuses on outlining established computational methodologies. These protocols are designed to elucidate the structural, electronic, and spectroscopic properties of this compound, providing a foundational framework for future research and development. This guide details the procedural steps for Density Functional Theory (DFT) calculations, molecular orbital analysis, and vibrational spectroscopy simulations. The objective is to equip researchers with the necessary theoretical framework to investigate this and similar imidazole derivatives, thereby accelerating the discovery and design of novel molecular entities.
Introduction
This compound is a substituted imidazole, a class of heterocyclic compounds known for their wide range of biological activities and applications as ligands in coordination chemistry. The presence of a methyl group at the N1 position and a nitrile group at the C5 position introduces specific electronic and steric features that can significantly influence the molecule's reactivity, intermolecular interactions, and potential as a pharmacological agent or functional material.
Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding the intrinsic properties of such molecules at an atomic level. These computational methods allow for the prediction of molecular geometry, electronic structure, spectroscopic signatures, and reactivity descriptors, offering insights that complement and guide experimental research. This whitepaper presents a generalized yet detailed protocol for the theoretical investigation of this compound.
Molecular and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃ | [1][2] |
| Molecular Weight | 107.11 g/mol | [1][2] |
| CAS Number | 66121-66-2 | [1] |
| Boiling Point | 65-70 °C (at 0.4 Torr) | [2] |
| Density | 1.12 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.579 | [1][2] |
| Polar Surface Area | 41.61 Ų | [1] |
| LogP | -0.77 | [1] |
Theoretical Methodology: A Detailed Protocol
The following sections outline a robust computational workflow for the in-depth theoretical characterization of this compound.
Geometry Optimization and Vibrational Frequency Analysis
The initial and most crucial step in computational analysis is to determine the most stable three-dimensional structure of the molecule.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software such as Avogadro or GaussView.
-
Computational Method Selection: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP functional is a widely used and reliable choice for organic molecules.
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electronic properties of the nitrile group, while polarization functions (d,p) are essential for capturing the correct molecular geometry.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the minimum energy structure on the potential energy surface. The convergence criteria should be set to tight to ensure a true minimum is found.
-
Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation.
Electronic Structure and Frontier Molecular Orbital Analysis
Understanding the electronic properties is key to predicting a molecule's reactivity and potential for intermolecular interactions.
Protocol:
-
Molecular Orbital (MO) Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
HOMO Energy: Relates to the molecule's ability to donate electrons (nucleophilicity).
-
LUMO Energy: Relates to the molecule's ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is crucial for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions.
Visualization of the Theoretical Workflow
The following diagram illustrates the logical flow of the computational chemistry study outlined in this guide.
Caption: A flowchart of the typical workflow for a computational study of a molecule.
Conclusion
While specific, in-depth theoretical studies on this compound are not widely published, this whitepaper provides a comprehensive and detailed methodological framework for its computational investigation. By following the outlined protocols for geometry optimization, vibrational analysis, and electronic structure calculations, researchers can generate valuable data to understand the fundamental properties of this molecule. These theoretical insights are crucial for guiding synthetic efforts, interpreting experimental data, and ultimately unlocking the potential of this compound in drug discovery and materials science. It is anticipated that the application of these methods will lead to a deeper understanding of this and related imidazole derivatives, fostering innovation in the field.
References
Methodological & Application
Application Notes and Protocols for 1-Methyl-1H-imidazole-5-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-5-carbonitrile is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the development of pharmaceutically active compounds. Its imidazole core, substituted with a methyl group at the N1-position and a cyano group at the C5-position, offers multiple reaction sites for molecular elaboration. The imidazole moiety is a common scaffold in numerous natural products and drugs due to its ability to participate in hydrogen bonding and coordinate with metal ions. The cyano group serves as a valuable functional handle that can be transformed into various other functionalities, such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.
These application notes provide an overview of the synthesis and reactivity of this compound, along with detailed protocols for its use in the synthesis of more complex molecules.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 66121-66-2 | [1] |
| Molecular Formula | C₅H₅N₃ | [1] |
| Molecular Weight | 107.11 g/mol | [1] |
| Appearance | Solid | |
| Polar Surface Area | 41.61 Ų | [1] |
| #H bond acceptors | 3 | [1] |
| #H bond donors | 0 | [1] |
| ACD/LogP | -0.77 | [1] |
Synthesis of this compound
Experimental Protocol: N-Methylation of Imidazole Carbonitrile (General Procedure)
This protocol is based on the alkylation of similar imidazole systems and should be optimized for this compound.
Materials:
-
1H-imidazole-5-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-imidazole-5-carbonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, but will require optimization.
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of more complex heterocyclic systems, particularly those with biological activity. The cyano group can be manipulated, or the imidazole ring can be further functionalized. A key application is its use as a building block in the synthesis of substituted indoles, which are prevalent motifs in medicinal chemistry.
Synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile
This reaction demonstrates the utility of a derivative of this compound in a nucleophilic substitution reaction to form a C-N bond, linking the imidazole and indole scaffolds.[2]
Reaction Scheme:
Caption: Synthesis of a substituted indole from a 1-methyl-imidazole derivative.
Experimental Protocol: Synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile[2]
Materials:
-
1H-indole-5-carbonitrile (195 mg, 1.37 mmol)
-
5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (179 mg, 1.37 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (78.6 mg, 3.28 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
1% Methanol, 1% Triethylamine in Dichloromethane for column chromatography
Procedure:
-
To a solution of 1H-indole-5-carbonitrile in anhydrous DMF at 0 °C, add sodium hydride.
-
Stir the mixture for a short period, then add 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
-
Allow the reaction to proceed for 18 hours at 0 °C.
-
Remove the solvent in vacuo.
-
Partition the crude material between water and ethyl acetate.
-
Separate the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (1% methanol, 1% Et₃N, 98% dichloromethane) to afford the product.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |
| 1H-indole-5-carbonitrile | 142.15 | 195 | 1.37 |
| 5-(chloromethyl)-1-methyl-1H-imidazole HCl | 167.04 | 179 | 1.37 |
| Sodium Hydride (60%) | 40.00 | 78.6 | 3.28 |
Product Characterization:
-
Appearance: Pale yellow, block crystals after recrystallization.[2]
-
¹H NMR (300 MHz, CDCl₃) δ: 7.98 - 7.97 (m, 1H, ArH), 7.48 - 7.43 (m, 3H, ArH), 7.17 (s, 1H, ArH), 7.10 (d, J = 3.3 Hz, 1H, ArH), 5.30 (s, 2H), 3.34 (s, 3H, CH₃).[2]
Potential Transformations of the Cyano Group
The nitrile functionality of this compound is a versatile handle for further synthetic transformations. Below is a diagram illustrating potential reaction pathways.
Caption: Potential synthetic transformations of the cyano group.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its cyano group make it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly those with potential applications in drug discovery. The provided protocols and application notes serve as a guide for researchers to explore the full synthetic potential of this important heterocyclic compound. Further research into its reactivity and applications is encouraged to uncover novel synthetic methodologies and to develop new chemical entities with desired biological activities.
References
Application Notes and Protocols: 1-Methyl-1H-imidazole-5-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-5-carbonitrile is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a methylated imidazole ring and a reactive nitrile group, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. The imidazole core can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets, while the nitrile moiety serves as a valuable handle for further chemical transformations or as a key pharmacophoric element. These attributes have led to its incorporation into compounds targeting a range of diseases.
This document provides a comprehensive overview of the applications of the 1-methyl-1H-imidazole scaffold, a close structural analog and synthetic target of this compound, in drug discovery. A principal focus is its successful application in the development of potent and selective inhibitors of Janus Kinase 2 (JAK2), a key therapeutic target in myeloproliferative neoplasms and inflammatory diseases. Detailed experimental protocols, quantitative biological data, and illustrative diagrams are presented to facilitate further research and development in this promising area.
Featured Application: Development of Janus Kinase 2 (JAK2) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling via the JAK/STAT pathway. The dysregulation of this signaling cascade, particularly the hyperactivity of JAK2, is a known driver in various hematological malignancies and inflammatory conditions. Consequently, the development of small molecule inhibitors that selectively target JAK2 is a major focus of therapeutic research.
The 1-methyl-1H-imidazole scaffold has proven to be a highly effective core structure for the design of potent JAK2 inhibitors. Researchers have successfully utilized this motif as a "hinge-binder," where the nitrogen atoms of the imidazole ring form critical hydrogen bond interactions with the hinge region of the kinase domain, a common and effective strategy in kinase inhibitor design.
A noteworthy example is the discovery of a series of potent, orally bioavailable JAK2 inhibitors incorporating the 1-methyl-1H-imidazole moiety. Through structure-based design and optimization, compounds with high potency and desirable pharmacokinetic profiles have been developed. For instance, compound 19a ((S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)-3-(5-methyl-1H-imidazol-2-yl)propanamide) emerged from the optimization of a 1H-pyrazole series and demonstrated significant inhibition of JAK2 and tumor growth in a UKE-1 xenograft model.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of a selection of 1-methyl-1H-imidazole derivatives against JAK2, demonstrating the structure-activity relationship (SAR) within this chemical series.
| Compound | JAK2 IC50 (μM) |
| 13a | 0.003 |
| 13d | 0.033 |
| 13h | 0.012 |
| 26 | 0.120 |
Data extracted from Su et al. (2014).[2]
Experimental Protocols
The following are generalized protocols based on the methodologies described for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.
General Synthetic Protocol for 1-Methyl-1H-imidazole Derivatives
A common synthetic strategy involves the coupling of a functionalized 1-methyl-1H-imidazole core with various aryl or heteroaryl moieties. The nitrile group of this compound can be readily converted to other functional groups, such as a carboxylic acid or an amine, to facilitate coupling reactions.
Step 1: Starting Material Preparation
Synthesize the required substituted 1-methyl-1H-imidazole and the corresponding coupling partner (e.g., a boronic acid, halide, or amine). For instance, this compound can be hydrolyzed to the corresponding carboxylic acid or reduced to the aminomethyl derivative as a key intermediate.
Step 2: Cross-Coupling Reaction (e.g., Suzuki Coupling)
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-methyl-1H-imidazole derivative (e.g., a halide-substituted version) and the boronic acid coupling partner in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).[2]
-
Heat the reaction mixture to an appropriate temperature (e.g., 110°C) and stir for several hours, monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired final compound.
In Vitro JAK2 Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against JAK2 can be determined using various commercially available assay kits or by developing an in-house assay. A common method is a fluorescence resonance energy transfer (FRET)-based assay.[2]
Protocol:
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Fluorescently labeled peptide substrate
-
Test compounds dissolved in DMSO
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase buffer, recombinant JAK2 enzyme, and the test compound solution.
-
Initiate the kinase reaction by adding the ATP and fluorescently labeled peptide substrate solution.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of 1-methyl-1H-imidazole derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.
References
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-Methyl-1H-imidazole-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the N-methylation of 1H-imidazole-5-carbaldehyde to yield 1-methyl-1H-imidazole-5-carbaldehyde, followed by the conversion of the aldehyde functionality to a nitrile. This method ensures high regioselectivity and provides a reliable route to the target compound. The protocols detailed herein are based on established chemical transformations and are suitable for laboratory-scale synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The imidazole scaffold is a common motif in many approved drugs, and the nitrile group serves as a versatile synthetic handle for further molecular elaboration. A reliable and well-documented synthetic protocol is crucial for researchers engaged in the discovery and development of novel therapeutics. This application note outlines a robust two-step synthesis, providing detailed methodologies, reagent specifications, and expected outcomes.
Overall Reaction Scheme
Figure 1: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde
This protocol is adapted from a similar methylation procedure of a substituted imidazole carbaldehyde.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 1H-imidazole-5-carbaldehyde | ≥97% | Commercially available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Standard chemical supplier |
| Methyl iodide (CH₃I) | ≥99% | Standard chemical supplier |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard chemical supplier |
| Ethyl acetate (EtOAc) | ACS grade | Standard chemical supplier |
| Saturated aq. NaCl (brine) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Standard chemical supplier |
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C (ice bath), add a solution of 1H-imidazole-5-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0°C and add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-methyl-1H-imidazole-5-carbaldehyde as a solid.
Quantitative Data (Representative):
| Starting Material (1H-imidazole-5-carbaldehyde) | NaH (60%) | Methyl Iodide | Typical Yield of 1-methyl-1H-imidazole-5-carbaldehyde |
| 5.0 g (52.0 mmol) | 2.5 g (62.4 mmol) | 3.5 mL (57.2 mmol) | 75-85% |
Step 2: Synthesis of this compound
This one-pot protocol is an adaptation of a solvent-free method for the conversion of aldehydes to nitriles.[1]
Materials and Reagents:
| Reagent | Grade | Supplier |
| 1-methyl-1H-imidazole-5-carbaldehyde | As synthesized in Step 1 | - |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | ≥98% | Standard chemical supplier |
| Ethyl acetate (EtOAc) | ACS grade | Standard chemical supplier |
| Saturated aq. sodium bicarbonate (NaHCO₃) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Standard chemical supplier |
Procedure:
-
In a round-bottom flask, combine 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.).
-
Heat the reaction mixture in a sand bath or heating mantle at 100°C for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in ethyl acetate and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography on silica gel.
Quantitative Data (Representative):
| Starting Material (1-methyl-1H-imidazole-5-carbaldehyde) | Hydroxylamine Hydrochloride | Typical Yield of this compound |
| 4.5 g (40.9 mmol) | 3.1 g (45.0 mmol) | 80-90% |
Experimental Workflow Diagram
Figure 2: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened container or distilled from a suitable drying agent.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.
References
Application Notes and Protocols for N-methylation of Imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated imidazoles are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds. The methylation of the imidazole ring can significantly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Imidazole-5-carbonitrile is a valuable building block in medicinal chemistry, and its N-methylation to 1-methyl-1H-imidazole-5-carbonitrile is a key step in the synthesis of various therapeutic agents. This document provides detailed application notes and experimental protocols for the N-methylation of imidazole-5-carbonitrile, offering a selection of methodologies to suit different laboratory scales and reagent availability.
Reaction Scheme
The fundamental transformation involves the deprotonation of the imidazole nitrogen followed by a nucleophilic substitution with a methylating agent. The regioselectivity of the methylation can be influenced by the reaction conditions and the substituent on the imidazole ring.
General Reaction Scheme:
Data Presentation: Comparison of N-methylation Conditions
The choice of methylating agent, base, and solvent system is critical for achieving high yields and purity. Below is a summary of common conditions for the N-methylation of imidazoles, which can be adapted for imidazole-5-carbonitrile.
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | 0 to 25 | 80-95 | A common and high-yielding method. Requires anhydrous conditions and careful handling of NaH.[1] |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to RT | 75-90 | An alternative to DMF, THF is less polar and may require longer reaction times.[2] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Water/Acetone | RT to Reflux | 70-85 | A cost-effective method suitable for larger scale reactions. Dimethyl sulfate is toxic and should be handled with care.[2] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Bicarbonate (NaHCO₃) | Acetone or Water | RT to Reflux | 65-80 | A milder base alternative to NaOH, which can be beneficial for sensitive substrates.[2] |
Experimental Protocols
Protocol 1: N-methylation using Methyl Iodide and Sodium Hydride
This protocol is adapted from a method used for the synthesis of the isomeric 1-methyl-1H-imidazole-4-carbonitrile and is expected to provide a high yield for the 5-cyano isomer.[1]
Materials:
-
Imidazole-5-carbonitrile
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
To a solution of imidazole-5-carbonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a mixture of dichloromethane and methanol (10:1 v/v) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford pure this compound.
Protocol 2: N-methylation using Dimethyl Sulfate and Sodium Hydroxide
This method offers a more economical approach, particularly for larger-scale synthesis.[2]
Materials:
-
Imidazole-5-carbonitrile
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve imidazole-5-carbonitrile (1.0 eq) and sodium hydroxide (2.0 eq) in water in a round-bottom flask.
-
Cool the solution in an ice bath and add dimethyl sulfate (1.1 eq) dropwise while stirring vigorously.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow for N-methylation
Caption: General workflow for the N-methylation of imidazole-5-carbonitrile.
Safety Precautions
-
Sodium Hydride (NaH): is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle in a fume hood under an inert atmosphere and away from water.
-
Methyl Iodide (CH₃I): is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Dimethyl Sulfate ((CH₃)₂SO₄): is extremely toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a fume hood with extreme caution.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
References
Application Notes and Protocols: 1-Methyl-1H-imidazole-5-carbonitrile as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-imidazole-5-carbonitrile is a versatile heterocyclic building block with significant potential in the synthesis of pharmaceutical compounds. Its substituted imidazole core is a key pharmacophore in a variety of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of Angiotensin II receptor blockers (ARBs), with a specific focus on the antihypertensive drug, Olmesartan Medoxomil. The protocols described herein outline a plausible and chemically sound synthetic route, and the accompanying data summarizes the biological activity of the target compound.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a prominent feature in many biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for designing enzyme inhibitors and receptor antagonists.[] The 1-methylated imidazole moiety, in particular, has been explored in the development of kinase inhibitors and other targeted therapies.[3]
Featured Application: Synthesis of Olmesartan Medoxomil
Olmesartan medoxomil is a potent and selective antagonist of the Angiotensin II type 1 (AT₁) receptor, widely used in the treatment of hypertension.[4] The core of the Olmesartan molecule is a substituted imidazole ring. While various synthetic routes to Olmesartan have been described, many rely on a pre-formed imidazole-5-carboxylate intermediate.[3][5][6] this compound serves as a readily available and versatile starting material for the synthesis of this key intermediate through hydrolysis of the nitrile functionality.
Proposed Synthetic Pathway
The synthetic strategy outlined below details the conversion of this compound to a key intermediate in the synthesis of Olmesartan, followed by the subsequent steps to yield the final active pharmaceutical ingredient.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-imidazole-5-carboxylic acid
This protocol describes the hydrolysis of the nitrile group of this compound to the corresponding carboxylic acid.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
pH meter or pH paper
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (5 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-imidazole-5-carboxylic acid.
-
Protocol 2: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate
This protocol outlines the multi-step conversion of the imidazole-5-carboxylate intermediate to a key precursor for Olmesartan.[5]
-
Materials:
-
1-Methyl-1H-imidazole-5-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol
-
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
Methylmagnesium bromide (MeMgBr) in THF
-
Ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Esterification: Convert 1-Methyl-1H-imidazole-5-carboxylic acid to its ethyl ester by reacting with thionyl chloride in absolute ethanol. Purify the resulting ethyl 1-methyl-1H-imidazole-5-carboxylate by distillation or chromatography.
-
Grignard Reaction: To a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methylmagnesium bromide (3 equivalents) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.
-
Protocol 3: Synthesis of Olmesartan Medoxomil
This protocol describes the final steps in the synthesis of Olmesartan Medoxomil from the key imidazole intermediate.[3][6]
-
Materials:
-
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (from Protocol 2)
-
4'-[(2-Triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Dioxane
-
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
-
Acetic acid
-
-
Procedure:
-
N-Alkylation: To a solution of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and 4'-[(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl bromide (1.1 equivalents).
-
Stir the mixture at 60 °C for 4 hours.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude trityl olmesartan ethyl ester.
-
Saponification: Dissolve the crude product in a mixture of dioxane and water. Add lithium hydroxide (2 equivalents) and stir at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give trityl olmesartan.
-
Esterification and Deprotection: React the trityl olmesartan with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one in the presence of a base (e.g., potassium carbonate) in DMF.
-
After the reaction is complete, remove the trityl protecting group by treatment with aqueous acetic acid.
-
Purify the final product by recrystallization to obtain Olmesartan Medoxomil.
-
Quantitative Data
The biological activity of Olmesartan Medoxomil is typically characterized by its binding affinity to the AT₁ receptor and its functional inhibition of Angiotensin II-induced effects.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (AT₁ Receptor Binding) | 1.4 nM | Competitive binding assay using [¹²⁵I]-Angiotensin II in bovine adrenal cortical membranes. | [7] |
| In Vivo Efficacy (Blood Pressure) | Significant reduction | Spontaneously hypertensive rats. | [4] |
Signaling Pathway
Olmesartan is a selective antagonist of the Angiotensin II receptor type 1 (AT₁R). The binding of Angiotensin II to AT₁R initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. Olmesartan blocks this interaction, thereby preventing these physiological effects.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical compounds, including the widely used antihypertensive agent Olmesartan Medoxomil. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this building block in the design and synthesis of novel therapeutics targeting the renin-angiotensin system and potentially other biological pathways. The chemical tractability of the nitrile group allows for its conversion into other key functional groups, making this compound a strategic starting material in medicinal chemistry.
References
- 1. CN104650046A - Synthesis method of olmesartan dimer - Google Patents [patents.google.com]
- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm.or.jp [pharm.or.jp]
- 5. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Methyl-1H-imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of 1-Methyl-1H-imidazole-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the methylation of imidazole to yield 1-methylimidazole, followed by a cyanation reaction to afford the target compound.
Chemical Profile
| Compound Name | This compound |
| CAS Number | 66121-66-2 |
| Molecular Formula | C₅H₅N₃ |
| Molecular Weight | 107.11 g/mol |
| Appearance | Solid |
| Purity (Typical) | ≥97% |
| Storage | Room temperature |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the N-methylation of imidazole to produce 1-methylimidazole. The second step is the introduction of a nitrile group at the C5 position of the 1-methylimidazole ring. While direct C-H cyanation is a possibility, a more common and often higher-yielding laboratory method involves the cyanation of a pre-functionalized intermediate, such as 5-bromo-1-methyl-1H-imidazole. This document will focus on the synthesis of the 1-methylimidazole precursor and the subsequent cyanation step.
Experimental Protocols
Step 1: Synthesis of 1-Methylimidazole
This protocol is adapted from established methods for the N-methylation of imidazole.[1]
Materials:
-
Imidazole
-
Methyl iodide (or dimethyl sulfate)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve imidazole (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask.
-
While stirring vigorously, slowly add methyl iodide (1.1 eq) to the reaction mixture. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1-methylimidazole.
-
Purify the crude product by distillation to yield pure 1-methylimidazole.
Step 2: Synthesis of this compound from a 5-Halo Precursor (Illustrative Protocol)
This is an illustrative protocol based on the general principles of a Rosenmund-von Braun reaction, a common method for the cyanation of aryl and heteroaryl halides. A 5-bromo-1-methyl-1H-imidazole would be a suitable starting material.
Materials:
-
5-Bromo-1-methyl-1H-imidazole
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine (optional, as a promoter)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
To the flask, add 5-bromo-1-methyl-1H-imidazole (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants. A small amount of pyridine can be added as a promoter.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification efficiency.
| Step | Reactant | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | Imidazole | 1-Methylimidazole | 80-95 | >98 | GC-MS, ¹H NMR |
| 2 | 5-Bromo-1-methyl-1H-imidazole | This compound | 60-80 | >97 | LC-MS, ¹H NMR, ¹³C NMR |
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for the laboratory-scale synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Functionalization of the Nitrile Group in 1-Methyl-1H-imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for the chemical modification of the nitrile group in 1-Methyl-1H-imidazole-5-carbonitrile. This versatile starting material can be converted into a variety of valuable functional groups, including amines, amides, carboxylic acids, tetrazoles, amidines, and thioamides, which are key moieties in medicinal chemistry and drug discovery. The following sections detail the experimental protocols for these transformations, present quantitative data in structured tables, and provide visual representations of the reaction pathways.
Key Functional Group Transformations
The nitrile group of this compound can undergo several important transformations, providing access to a diverse range of derivatives.
Data Presentation: Summary of Functionalization Reactions
The following table summarizes the reaction conditions and reported yields for the functionalization of the nitrile group. Note that yields may vary depending on the specific substrate and reaction scale.
| Functional Group | Product Name | Reagents and Conditions | Yield (%) |
| Amine | (1-Methyl-1H-imidazol-5-yl)methanamine | Raney Ni, H₂ (gas), NH₃/MeOH | Good to Excellent |
| LiAlH₄, THF; then H₂O quench | Good to Excellent | ||
| Amide | 1-Methyl-1H-imidazole-5-carboxamide | H₂O₂, NaOH, EtOH, 50 °C | Good |
| Carboxylic Acid | 1-Methyl-1H-imidazole-5-carboxylic acid | H₂SO₄, NaNO₂, 100 °C | ~90%[1] |
| NaOH (aq), Reflux | Good to Excellent | ||
| Tetrazole | 1-Methyl-5-(1H-tetrazol-5-yl)-1H-imidazole | NaN₃, NH₄Cl, DMF, 120 °C | Good |
| Amidine | 1-Methyl-1H-imidazole-5-carboximidamide | 1. EtOH, HCl (gas); 2. NH₃/EtOH | Moderate to Good |
| Thioamide | 1-Methyl-1H-imidazole-5-carbothioamide | Lawesson's Reagent, Toluene, Reflux | Good to Excellent |
| P₄S₁₀, EtOH, Reflux | Good |
Experimental Protocols
Reduction of Nitrile to Amine: Synthesis of (1-Methyl-1H-imidazol-5-yl)methanamine
The reduction of the nitrile to a primary amine is a fundamental transformation. Catalytic hydrogenation using Raney Nickel is a common and effective method.
Protocol using Raney Nickel:
-
Preparation: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a solution of methanolic ammonia (7N).
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the nitrile) in methanol to the reaction mixture under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be further purified by vacuum distillation or column chromatography.
Hydrolysis of Nitrile to Carboxylic Acid: Synthesis of 1-Methyl-1H-imidazole-5-carboxylic acid
Acid-catalyzed hydrolysis provides a direct route to the corresponding carboxylic acid.
Protocol using Sulfuric Acid and Sodium Nitrite:
-
Reaction Setup: To a solution of this compound (1.0 eq) in aqueous sulfuric acid (e.g., 50% v/v), add sodium nitrite (a slight excess) portion-wise while maintaining the temperature with an ice bath.
-
Heating: After the addition is complete, heat the reaction mixture to 100 °C and maintain for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be performed for further purification.
[3+2] Cycloaddition for Tetrazole Synthesis: Synthesis of 1-Methyl-5-(1H-tetrazol-5-yl)-1H-imidazole
The [3+2] cycloaddition reaction between a nitrile and an azide is a common method for the synthesis of 5-substituted tetrazoles.
Protocol using Sodium Azide:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq) in dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and acidify with dilute HCl.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Pinner Reaction for Amidine Synthesis: Synthesis of 1-Methyl-1H-imidazole-5-carboximidamide
The Pinner reaction involves the formation of an imidate salt from the nitrile, which is then converted to the amidine.
References
The Pivotal Role of 1-Methyl-1H-imidazole-5-carbonitrile in Modern Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Methyl-1H-imidazole-5-carbonitrile stands as a versatile and highly valuable building block in the field of heterocyclic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique electronic properties and inherent reactivity make it a sought-after synthon for the construction of complex molecular architectures with diverse biological activities. This document provides detailed application notes and experimental protocols related to this compound, offering insights into its synthesis and utility in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling and application in synthesis.
| Property | Value | Reference |
| CAS Number | 66121-66-2 | [1] |
| Molecular Formula | C₅H₅N₃ | [2] |
| Molecular Weight | 107.11 g/mol | [2] |
| Polar Surface Area | 41.61 Ų | [1] |
| ACD/LogP | -0.77 | [1] |
| Enthalpy of Vaporization | 55.52 kJ/mol | [1] |
| Vapour Pressure | 0.000476 mmHg at 25°C | [1] |
| Index of Refraction | 1.579 | [1] |
| Molar Refractivity | 31.77 cm³ | [1] |
| Molar Volume | 95.5 cm³ | [1] |
Applications in Heterocyclic Chemistry and Drug Discovery
The imidazole scaffold is a ubiquitous feature in numerous natural products and pharmaceuticals, lauded for its ability to engage in various biological interactions. The introduction of a methyl group at the N-1 position and a nitrile group at the C-5 position of the imidazole ring endows this compound with a unique reactivity profile, making it a key intermediate in the synthesis of a range of bioactive molecules.
As a Precursor for Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of substituted imidazoles that are investigated for various therapeutic applications, including their potential as anticancer, antiviral, and antifungal agents.[3] The nitrile functionality can be readily transformed into other key functional groups such as carboxylic acids, amines, or tetrazoles, providing a gateway to a diverse array of derivatives.
A notable application of a derivative of 1-methyl-1H-imidazole is in the design of inhibitors for protein farnesyl transferase, an enzyme implicated in cancer.[4][5] This highlights the potential of the this compound core in the development of targeted therapies.
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound. The synthesis is presented as a two-step process, involving the initial preparation of the precursor, 1H-imidazole-5-carbonitrile, followed by its regioselective methylation.
Protocol 1: Synthesis of 1H-Imidazole-5-carbonitrile (Precursor)
The synthesis of the precursor, 1H-imidazole-5-carbonitrile, can be achieved through a multi-component reaction involving diaminomaleonitrile (DAMN), a versatile building block in heterocyclic synthesis.[6]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Triethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve diaminomaleonitrile and 1.0–1.5 equivalents of the chosen aromatic aldehyde in ethanol.
-
Add 2 equivalents of triethylamine to the mixture.
-
Stir the reaction mixture at room temperature for 7 to 68 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the intermediate imine.
-
The imine is then cyclized to the imidazole derivative. The precise conditions for cyclization may vary depending on the specific substrates used.[6]
Yields: The yields for this type of reaction are reported to be in the range of 31-89%, depending on the specific aldehyde used.[6]
Protocol 2: Synthesis of this compound
This protocol describes the N-methylation of 1H-imidazole-5-carbonitrile. The procedure is adapted from a similar synthesis of the 4-carbonitrile isomer.[7]
Materials:
-
1H-imidazole-5-carbonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1H-imidazole-5-carbonitrile in anhydrous DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the cooled solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add methyl iodide (1.5 equivalents) to the reaction mixture and continue stirring at room temperature for 2 hours.
-
Quench the reaction by the addition of water.
-
Extract the aqueous mixture with a 10:1 (v/v) mixture of dichloromethane and methanol (3 x).
-
Combine the organic layers and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford this compound.
Yields: The yield for the analogous methylation of 1H-imidazole-4-carbonitrile is reported to be 86%.[7] A similar yield can be expected for this synthesis.
Visualizing Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and the logical flow of utilizing this compound in drug discovery.
Caption: Synthetic pathway for this compound.
Caption: Drug discovery workflow using the target molecule.
References
- 1. Page loading... [guidechem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyl-1H-imidazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Methyl-1H-imidazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most effective and widely used method for purifying this compound is column chromatography. Other potential methods, depending on the specific impurity profile, include crystallization and acid-base extraction.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can originate from starting materials, side reactions, and decomposition. Key impurities to consider include:
-
Unreacted 1H-imidazole-5-carbonitrile: The starting material for methylation.
-
Regioisomers: Methylation of 1H-imidazole-5-carbonitrile can also yield the 1-Methyl-1H-imidazole-4-carbonitrile isomer.[1]
-
Over-methylation products: Formation of quaternary imidazolium salts can occur.[1]
-
Residual solvents: Solvents used in the reaction and purification steps (e.g., DMF, ethyl acetate, petroleum ether) may remain.[1]
-
Hydrolysis products: The nitrile group may be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid, particularly under strong acidic or basic conditions.[1]
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To maintain the purity and stability of this compound, it is recommended to store the compound at room temperature.[2] It is a solid at room temperature.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | Product Adsorption on Silica Gel: The basic nature of the imidazole ring can lead to strong adsorption on acidic silica gel.[1] | Consider pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the slurry and eluent.[1] |
| Inadequate Elution: The polarity of the eluent may be too low, resulting in incomplete elution. | Gradually increase the polarity of the eluent system. For example, a gradient of petroleum ether and ethyl acetate has been shown to be effective for the regioisomer.[1] | |
| Sample Overloading: Overloading the column can lead to poor separation and co-elution of the product with impurities.[1] | As a general guideline, the amount of crude material should be approximately 1-5% of the mass of the silica gel.[1] | |
| Decomposition on Silica: While not commonly reported, some sensitive compounds can decompose on silica gel.[1] | If decomposition is suspected, consider using a less acidic stationary phase like alumina (basic or neutral).[1] | |
| Co-elution of impurities with the product | Inadequate Separation: The chosen solvent system may not be providing sufficient resolution.[1] | Fine-tune the solvent gradient or switch to an isocratic elution with an optimized solvent mixture. Consider using a different solvent system, such as dichloromethane/methanol.[1] |
| Presence of a Close-Eluting Isomer: The regioisomer (1-Methyl-1H-imidazole-4-carbonitrile) might have a similar polarity.[1] | A shallower gradient and a longer column may be necessary to improve separation. High-Performance Liquid Chromatography (HPLC) might be required for complete separation.[1] |
Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Difficulty in inducing crystallization | High Purity of the Compound: Highly pure compounds can sometimes be challenging to crystallize from a single solvent.[1] | Try using a solvent/anti-solvent system. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce nucleation. |
| Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent. | A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.[1] | |
| Presence of Impurities: Impurities can inhibit crystal formation.[1] | It is often beneficial to perform a preliminary purification by column chromatography before attempting crystallization.[1] | |
| Oily product obtained instead of crystals | Residual Solvent: The presence of residual solvent can lower the melting point and result in an oily appearance.[1] | Ensure the product is thoroughly dried under a high vacuum. |
| Incomplete Purification: The presence of impurities can disrupt the crystal lattice formation.[1] | Further purification by chromatography may be necessary.[1] |
Experimental Protocols
Column Chromatography Protocol
This protocol is adapted from a reported synthesis of the regioisomer, 1-Methyl-1H-imidazole-4-carbonitrile, and should be a good starting point for the purification of this compound.
-
Preparation of the Column: A glass column is packed with silica gel (e.g., 240 g for approximately 4 g of crude product) as a slurry in a non-polar solvent like petroleum ether.[1]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the initial eluent or a stronger solvent (like dichloromethane) and then adsorbed onto a small amount of silica gel. The solvent is carefully evaporated to yield a dry powder. This dry powder is then carefully added to the top of the packed column.[1]
-
Elution: The column is eluted with a solvent system of increasing polarity. A gradient of petroleum ether and ethyl acetate is a good starting point. The fractions are collected and analyzed by a suitable method (e.g., TLC, LC-MS) to identify the fractions containing the pure product.
-
Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Recrystallization Protocol
For a related, more complex molecule, recrystallization from a mixture of 90% dichloromethane, 5% n-hexane, and 5% toluene produced pale yellow, block crystals.[3] This solvent system could be a starting point for the recrystallization of this compound.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C5H5N3 | [2][4][5] |
| Molecular Weight | 107.11 g/mol | [4][5] |
| Appearance | Off-white or slight-yellow solid | [6] |
| Boiling Point | 65-70 °C at 0.4 Torr | [7] |
Visualization
Caption: A logical workflow for the purification of this compound.
References
common side reactions in the synthesis of 1-Methyl-1H-imidazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-Methyl-1H-imidazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the regioisomeric byproduct, 1-Methyl-1H-imidazole-4-carbonitrile. Due to the similar electronic environment of the two nitrogen atoms in the imidazole ring of the precursor, 1H-imidazole-5-carbonitrile, methylation can occur at either the N1 or N3 position, leading to a mixture of the two isomers. Other potential side reactions include:
-
Over-methylation: Reaction of the product with the methylating agent can lead to the formation of a quaternary imidazolium salt.
-
Hydrolysis: Under certain conditions, particularly if moisture is present or during acidic or basic work-up, the nitrile group (-CN) can be hydrolyzed to the corresponding amide (-CONH₂) or carboxylic acid (-COOH).
-
Incomplete Reaction: Residual unreacted 1H-imidazole-5-carbonitrile may remain in the crude product.
Q2: How can I minimize the formation of the 1-Methyl-1H-imidazole-4-carbonitrile isomer?
A2: Controlling the regioselectivity of N-alkylation of imidazoles can be challenging. While specific quantitative data on the isomer ratio for the synthesis of this compound is not extensively reported, general strategies to influence the site of methylation can be employed. The choice of base, solvent, and methylating agent can impact the product distribution. For instance, steric hindrance at the N1 position of the deprotonated imidazole intermediate can influence the approach of the methylating agent. Experimentation with different reaction conditions is often necessary to optimize the yield of the desired isomer.
Q3: What purification methods are most effective for separating this compound from its regioisomer?
A3: Column chromatography is the most commonly employed method for separating this compound from the 1-Methyl-1H-imidazole-4-carbonitrile isomer. However, due to their similar polarities, this separation can be difficult[1]. The following strategies can improve the resolution:
-
Use a long chromatography column: A longer column provides more surface area for the separation to occur.
-
Employ a shallow solvent gradient: A gradual increase in the polarity of the eluent can enhance the separation of closely eluting compounds[1].
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary to achieve high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | - Inactive reagents (e.g., old methylating agent, deactivated base).- Insufficient reaction time or temperature.- Presence of moisture, which can quench the base (e.g., NaH). | - Use fresh, high-quality reagents.- Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a significant amount of the 1-Methyl-1H-imidazole-4-carbonitrile isomer | - Non-selective methylation reaction. | - Experiment with different reaction conditions (see Experimental Protocols section). Vary the base, solvent, temperature, and methylating agent.- Employ the purification strategies outlined in FAQ Q3. |
| Formation of a highly polar byproduct that streaks on TLC | - This is likely the over-methylated quaternary imidazolium salt. | - Use a stoichiometric amount of the methylating agent.- Add the methylating agent slowly and at a low temperature to control the reaction rate. |
| Presence of a byproduct with a different polarity, possibly an amide or carboxylic acid | - Hydrolysis of the nitrile group due to the presence of water or acidic/basic conditions during work-up. | - Ensure anhydrous reaction conditions.- Perform a neutral work-up if possible. If an acid or base wash is necessary, keep the contact time and temperature to a minimum. |
| Difficulty in separating the two regioisomers by column chromatography | - The isomers have very similar polarities[1]. | - Use a longer column and a shallower eluent gradient[1].- Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).- If separation is still challenging, preparative HPLC may be required. |
Experimental Protocols
The following are general experimental protocols for the methylation of an imidazole ring, which can be adapted for the synthesis of this compound.
Protocol 1: Methylation using Methyl Iodide and Sodium Hydride
This protocol is based on common laboratory procedures for the N-methylation of imidazoles.
Materials:
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1H-imidazole-5-carbonitrile
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1H-imidazole-5-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise.
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Allow the reaction mixture to stir at room temperature for 1 hour.
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Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
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Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Synthesis
References
Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazole-5-carbonitrile. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low overall yield in my synthesis of this compound. What are the likely causes and how can I improve it?
A1: Low overall yield in the synthesis of this compound is a common issue that can stem from two main stages of the proposed synthetic route: the N-methylation of the imidazole precursor and the subsequent conversion of the 5-substituent to a nitrile.
Troubleshooting Low Yield in N-Methylation of 1H-imidazole-5-carboxaldehyde:
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Formation of Regioisomers: The primary challenge in the N-methylation of 5-substituted imidazoles is the formation of a mixture of the desired 1,5-disubstituted product and the undesired 1,4-disubstituted regioisomer. The ratio of these isomers is highly dependent on the reaction conditions.
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Solution: To favor the formation of the sterically more hindered 1,5-isomer, consider employing a strategy involving a protecting group on the less hindered nitrogen. This forces methylation to occur at the desired N-1 position. Alternatively, careful optimization of the methylating agent, base, solvent, and temperature can influence the regioselectivity.
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Incomplete Reaction: The methylation reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider increasing the reaction time, temperature, or the equivalents of the methylating agent.
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Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the yield.
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Solution: For laboratory-scale synthesis, a common method involves deprotonation with a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide.
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Troubleshooting Low Yield in the Conversion of 1-Methyl-1H-imidazole-5-carboxaldehyde to the Nitrile:
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Inefficient Dehydration of the Aldoxime Intermediate: The conversion of the aldehyde to the nitrile typically proceeds through an aldoxime intermediate. Incomplete dehydration of this intermediate will result in a lower yield of the final product.
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Solution: A variety of dehydrating agents can be used for this one-pot transformation. Common reagents include thionyl chloride, phosphorus oxychloride, or milder alternatives. Microwave-assisted synthesis using a deep eutectic solvent (a mixture of choline chloride and urea) has also been reported to be an efficient and environmentally friendly option for converting aldehydes to nitriles.[1]
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Side Reactions: The aldehyde or the nitrile product might be susceptible to side reactions under the chosen reaction conditions.
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Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the components are sensitive to air or moisture. Purification of the aldehyde before the conversion to the nitrile is also recommended to remove any impurities that might interfere with the reaction.
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Q2: I am having difficulty separating the this compound from its 1,4-regioisomer. What purification strategies can I employ?
A2: The separation of 1,4- and 1,5-disubstituted imidazole regioisomers can be challenging due to their similar physical properties. A combination of techniques is often necessary for successful purification.
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Column Chromatography: This is the most common method for separating imidazole isomers.
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Strategy: Use a high-resolution silica gel and carefully optimize the eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. For imidazole derivatives, a common eluent system is a mixture of petroleum ether and ethyl acetate. The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in incomplete elution. An optimized gradient of petroleum ether and ethyl acetate (e.g., starting from 91:9 and gradually increasing to 33:66) has been shown to be effective for a similar compound, 1-Methyl-1H-imidazole-4-carbonitrile. To counteract the basicity of the imidazole ring which can lead to tailing on silica gel, consider adding a small amount of a basic modifier like triethylamine to the eluent.
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Fractional Crystallization: If the regioisomers are crystalline solids with different solubilities in a particular solvent, fractional crystallization can be an effective separation method.
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Strategy: Experiment with a variety of solvents to find one in which the desired 1,5-isomer has significantly lower solubility than the 1,4-isomer at a given temperature.
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Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC is a powerful technique.
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Strategy: A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water, often with an additive like formic acid or phosphoric acid, can be used.
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Q3: My final product, this compound, appears to be impure after purification. What are the potential impurities and how can I remove them?
A3: Impurities in the final product can arise from starting materials, side-reactions, or the purification process itself.
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Unreacted Starting Materials: Residual 1-methyl-1H-imidazole-5-carboxaldehyde or hydroxylamine hydrochloride (if used in the nitrile formation step) may be present.
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Solution: Optimize the reaction conditions to ensure complete conversion. If unreacted aldehyde remains, a bisulfite wash during the workup can help to remove it.
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Over-methylation Products: Formation of a quaternary imidazolium salt is a possible side reaction during the methylation step.
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Solution: These salts are typically more polar than the desired product and can often be removed by column chromatography or by washing the organic extract with water.
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Residual Solvents: Solvents used in the reaction or purification (e.g., DMF, ethyl acetate) can be difficult to remove completely.
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Solution: Ensure the product is thoroughly dried under high vacuum. For high-boiling solvents like DMF, azeotropic distillation with a lower-boiling solvent like toluene can be effective.
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Decomposition on Silica Gel: Although not highly common, some imidazole derivatives can be sensitive to the acidic nature of silica gel.
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Solution: If decomposition is suspected, consider using a less acidic stationary phase like neutral or basic alumina for column chromatography.
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Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis of this compound.
Protocol 1: Synthesis of 1-Methyl-1H-imidazole-5-carboxaldehyde
This protocol is adapted from a reported synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde.[2]
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Materials:
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1H-imidazole-5-carboxaldehyde (1.0 eq)
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Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
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Methyl iodide (1.2 eq)
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Anhydrous N,N-dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Procedure:
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To a stirred solution of 1H-imidazole-5-carboxaldehyde in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with diethyl ether (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to afford 1-methyl-1H-imidazole-5-carboxaldehyde.
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Protocol 2: One-Pot Conversion of 1-Methyl-1H-imidazole-5-carboxaldehyde to this compound
This is a general protocol for the one-pot conversion of an aldehyde to a nitrile.[1][3]
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Materials:
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1-Methyl-1H-imidazole-5-carboxaldehyde (1.0 eq)
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Hydroxylamine hydrochloride (1.5 eq)
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Anhydrous sodium sulfate (as a dehydrating agent)
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A suitable solvent (e.g., N-methylpyrrolidone (NMP) or a deep eutectic solvent)
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Ethyl acetate
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Water
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Brine
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Anhydrous magnesium sulfate
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Procedure:
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In a round-bottom flask, combine 1-methyl-1H-imidazole-5-carboxaldehyde, hydroxylamine hydrochloride, and anhydrous sodium sulfate in the chosen solvent.
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Heat the reaction mixture with stirring. Optimal temperature and time will depend on the solvent used (e.g., 110-115 °C in NMP).
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Monitor the reaction by TLC until the starting aldehyde is consumed.
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Cool the reaction mixture to room temperature and add water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography or crystallization.
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Data Presentation
Table 1: Comparison of Reaction Conditions for the N-Methylation of Imidazoles
| Parameter | Method A: NaH/MeI in DMF | Method B: Phase Transfer Catalysis |
| Base | Sodium Hydride | 50% aq. NaOH |
| Methylating Agent | Methyl Iodide | Dimethyl Sulfate |
| Solvent | N,N-Dimethylformamide | Dichloromethane/Water |
| Catalyst | None | Tetrabutylammonium bromide |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | Good to Excellent | Moderate to Good |
| Key Advantage | High reactivity | Milder conditions, avoids NaH |
| Key Disadvantage | Requires anhydrous conditions | May have lower regioselectivity |
Table 2: Reagents for the One-Pot Conversion of Aldehydes to Nitriles
| Reagent/Catalyst | Solvent | Temperature | Key Features |
| Hydroxylamine-O-sulfonic acid | Water | Reflux | Green and efficient |
| NH₂OH·HCl / Deep Eutectic Solvent | None | 80 °C (Microwave) | Environmentally friendly, high yield[1] |
| NH₂OH·HCl / NMP | NMP | 110-115 °C | Good for a range of aldehydes[3] |
| Oxalyl chloride / DMSO | Dichloromethane | Room Temperature | Mild conditions |
Visualizations
References
Technical Support Center: Overcoming Regioselectivity Issues in Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity, a frequent challenge when using unsymmetrical starting materials.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of imidazole synthesis?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In imidazole synthesis, this issue commonly arises when using unsymmetrical 1,2-dicarbonyl compounds. The reaction can produce a mixture of regioisomers, for example, 1,4-disubstituted and 1,5-disubstituted imidazoles, which can be difficult to separate and may impact the biological activity of the final compound.
Q2: I am getting a mixture of 1,4- and 1,5-disubstituted imidazoles. What are the primary factors controlling the regiochemical outcome?
A2: The formation of a specific regioisomer is governed by a combination of steric and electronic factors of the reactants, the reaction mechanism, and the chosen conditions.[1]
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Steric Hindrance: Bulky substituents on the dicarbonyl compound or the aldehyde can physically block one reaction pathway, thereby favoring the formation of the less sterically hindered isomer.
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Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the reactivity of the two carbonyl carbons in an unsymmetrical dicarbonyl. Nucleophilic attack will preferentially occur at the more electrophilic carbon.
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Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly alter the regiomeric ratio by influencing reaction kinetics and transition state stability.
Q3: Which named reactions for imidazole synthesis offer better regiocontrol?
A3: While classical methods like the Debus-Radziszewski synthesis can suffer from poor regioselectivity with unsymmetrical substrates, several other methods are known for providing better control:
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Van Leusen Imidazole Synthesis: This method, which utilizes a tosylmethyl isocyanide (TosMIC) reagent, is particularly effective for preparing 1,5-disubstituted imidazoles.
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Marckwald Synthesis: The reaction of α-amino ketones with cyanates offers a reliable route to specifically substituted imidazoles, though it requires the prior synthesis of the α-amino ketone precursor.
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Modern Catalytic Methods: Various transition metal-catalyzed syntheses have been developed to provide high regioselectivity that might be otherwise difficult to achieve.[1]
Q4: Can the choice of catalyst direct the formation of a specific isomer?
A4: Absolutely. The catalyst can play a critical role. For instance, in Debus-Radziszewski type reactions, while the reaction can proceed without a catalyst, using Lewis or Brønsted acids can influence the isomeric ratio.[1] In modern synthetic approaches, metal catalysts can coordinate to the reactants in a specific orientation, directly guiding the regiochemical outcome of the cyclization.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My Debus-Radziszewski reaction with an unsymmetrical dicarbonyl (e.g., 1-phenyl-1,2-propanedione) is producing an inseparable mixture of regioisomers.
This is a classic challenge. The initial condensation of ammonia can occur at either of the two different carbonyl groups, leading to two isomeric products.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Mechanistic Insight into Regioselectivity
The root of the regioselectivity problem in reactions like the Debus-Radziszewski synthesis lies in the initial step of the mechanism. An unsymmetrical dicarbonyl presents two distinct electrophilic centers for nucleophilic attack.
Caption: Competing pathways leading to regioisomers.
Data on Regioselectivity Control
Achieving high regioselectivity often requires screening different reaction parameters. The following table summarizes representative data on how changing the catalyst and solvent can influence the isomer ratio in a Debus-Radziszewski type reaction using an unsymmetrical dicarbonyl like 1-phenyl-1,2-propanedione.
| Catalyst (mol%) | Solvent | Temperature (°C) | Regiomeric Ratio (4-Me,5-Ph : 4-Ph,5-Me) | Yield (%) |
| None | Ethanol | 80 | 60 : 40 | 55 |
| Yb(OTf)₃ (10) | Acetonitrile | 80 | 85 : 15 | 78 |
| Sc(OTf)₃ (10) | Acetonitrile | 80 | 90 : 10 | 82 |
| p-TsOH (20) | Toluene | 110 | 75 : 25 | 65 |
| CuCl₂·2H₂O (15) | Dioxane | 100 | 82 : 18 | 72 |
Note: Data is illustrative, based on typical results reported in the literature for similar systems. Actual results will vary based on specific substrates (aldehyde, amine) and precise conditions.
Key Experimental Protocol
Regioselective Synthesis of 1,4-Disubstituted Imidazoles via a Glycine Derivative
This protocol describes a reliable method for synthesizing 1,4-disubstituted imidazoles with high regioselectivity, avoiding the issues common to multicomponent reactions with unsymmetrical dicarbonyls.[2]
Step 1: Synthesis of the Azadiene Intermediate
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To a solution of a glycine derivative (e.g., ethyl 2-isocyanoacetate) (1.0 equiv) in a suitable solvent like THF, add a base such as DBU (1.1 equiv) at 0 °C.
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Stir the mixture for 15 minutes.
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Add an aminomethylenating agent like dimethylformamide dimethyl acetal (DMF-DMA) (2.2 equiv).
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Allow the reaction to warm to room temperature and stir for 12-16 hours until the formation of the 2-azabuta-1,3-diene intermediate is complete (monitor by TLC or LC-MS).
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Remove the solvent under reduced pressure. The crude azadiene can often be used directly in the next step.
Step 2: Cyclization to the 1,4-Disubstituted Imidazole
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Dissolve the crude azadiene intermediate from Step 1 in a solvent such as acetic acid.
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Add the desired primary amine (e.g., aniline or a substituted aniline) (1.5 equiv).
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Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring for the consumption of the intermediate.
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Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the pure 1,4-disubstituted imidazole. This method consistently yields the 1,4-isomer with excellent regioselectivity.[2]
References
byproducts formed during the synthesis of 1-Methyl-1H-imidazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Methyl-1H-imidazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several byproducts can be formed. The most common include the regioisomeric 1-Methyl-1H-imidazole-4-carbonitrile, unreacted starting materials such as 1H-imidazole-5-carbonitrile (or its 4-carbonitrile isomer), and over-methylated products, which result in the formation of quaternary imidazolium salts.[1] Additionally, residual solvents from the reaction and purification steps are common impurities.[1]
Q2: Why is the formation of the 1-Methyl-1H-imidazole-4-carbonitrile isomer a significant issue?
A2: The formation of the 1-Methyl-1H-imidazole-4-carbonitrile isomer is a significant challenge because it has a very similar polarity to the desired this compound.[1] This similarity in polarity makes separation by standard chromatographic techniques difficult, often requiring optimization of the separation method, such as using a shallower elution gradient and a longer column.[1]
Q3: Can hydrolysis of the nitrile group be a problem?
A3: Yes, the nitrile group in this compound is susceptible to hydrolysis, which can lead to the formation of the corresponding amide or carboxylic acid.[1] This is more likely to occur if the reaction or work-up conditions involve strong acids or bases.[1]
Q4: What are the recommended storage conditions to maintain the purity of this compound?
A4: To maintain purity, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation and hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Presence of an unexpected isomer in analytical data (e.g., NMR, LC-MS). | The methylation of the imidazole ring is not completely regioselective, leading to the formation of the 1,4-isomer alongside the desired 1,5-isomer.[1] | Optimize the reaction conditions (e.g., temperature, solvent, base) to favor the formation of the desired isomer. For purification, employ high-performance liquid chromatography (HPLC) or use a long chromatography column with a shallow solvent gradient to improve separation of the regioisomers.[1] |
| Low yield of the desired product. | Incomplete reaction, formation of multiple byproducts, or product loss during purification. The basic nature of the imidazole ring can cause the product to strongly adsorb to acidic silica gel during column chromatography.[1] | Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider pre-treating the silica gel with a base like triethylamine to reduce product adsorption.[1] Optimize the purification protocol to minimize product loss. |
| Product appears oily or fails to crystallize. | The presence of residual solvents or impurities can disrupt the crystal lattice formation.[1] The compound may be too soluble in the chosen crystallization solvent.[1] | Ensure the product is thoroughly dried under high vacuum to remove all residual solvents.[1] If impurities are present, further purification by column chromatography may be necessary.[1] Experiment with different solvent systems for crystallization. |
| Broad or overlapping spots on TLC plate. | The chosen eluent system may not provide sufficient resolution between the product and byproducts.[1] The sample may be overloaded on the TLC plate. | Systematically vary the polarity of the eluent. A common system for related compounds is a gradient of petroleum ether and ethyl acetate.[1] Spot a more dilute solution of the sample on the TLC plate. |
Potential Byproducts Summary
| Byproduct | Chemical Name | Reason for Formation |
| Regioisomer | 1-Methyl-1H-imidazole-4-carbonitrile | Non-selective methylation of the imidazole ring.[1] |
| Unreacted Starting Material | 1H-Imidazole-5-carbonitrile or 1H-Imidazole-4-carbonitrile | Incomplete reaction.[1] |
| Over-methylation Product | 1,3-Dimethyl-5-cyanoimidazolium salt | Reaction of the product with excess methylating agent.[1] |
| Hydrolysis Product | 1-Methyl-1H-imidazole-5-carboxamide | Hydrolysis of the nitrile group under acidic or basic conditions.[1] |
| Hydrolysis Product | 1-Methyl-1H-imidazole-5-carboxylic acid | Further hydrolysis of the amide group.[1] |
Experimental Protocols
Protocol: Analysis of Product Purity by Thin Layer Chromatography (TLC)
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Preparation of TLC Plate: Use a silica gel-coated TLC plate.
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Sample Preparation: Dissolve a small amount of the crude reaction mixture and the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spotting: Carefully spot the dissolved samples onto the TLC plate.
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Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate). An optimized gradient may be necessary to achieve good separation.[1]
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Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light. If necessary, use a staining agent.
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Analysis: Compare the spots of the crude mixture with the purified product to assess purity and identify the presence of byproducts.
Visual Guides
Caption: Logical relationships in the formation of byproducts.
Caption: Experimental workflow for purification and analysis.
References
troubleshooting failed reactions of 1-Methyl-1H-imidazole-5-carbonitrile
Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield or reaction failure when synthesizing or using this compound?
A1: Low yields or reaction failures can stem from several factors, including:
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Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly impact the outcome.
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Reagent quality: Degradation of starting materials or reagents can prevent the reaction from proceeding as expected.
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Presence of moisture: The imidazole ring and other reagents can be sensitive to moisture, leading to unwanted side reactions.
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Side product formation: Competing reactions, such as the formation of the regioisomeric 1-Methyl-1H-imidazole-4-carbonitrile or over-methylation to form quaternary imidazolium salts, can reduce the yield of the desired product.[1]
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Product degradation: The product may be unstable under the reaction or work-up conditions.
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Inefficient purification: The basic nature of the imidazole ring can lead to strong adsorption on acidic silica gel during column chromatography, resulting in product loss.[1]
Q2: How can I confirm the identity and purity of my this compound product?
A2: A combination of analytical techniques is recommended:
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NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and isomer differentiation.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): To assess purity and separate it from isomers and other impurities.[1]
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Melting Point: A sharp melting point close to the literature value indicates high purity.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry place, away from incompatible substances. For long-term storage, refrigeration at 2-8°C is advisable.[1] The container should be kept tightly closed to prevent moisture ingress and degradation.
Troubleshooting Guide: Failed Reactions
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the temperature. Some reactions require initial cooling to control the exothermic nature, followed by heating to drive the reaction to completion. Monitor the reaction progress using TLC or LC-MS. |
| Poor Quality of Starting Materials or Reagents | Ensure the purity and integrity of your starting materials and reagents. Use freshly distilled solvents and properly stored reagents. |
| Presence of Water | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Dry all glassware thoroughly before use. |
| Reaction Stalled | If the reaction is not proceeding to completion, consider extending the reaction time or carefully increasing the temperature. The addition of a catalyst or changing the solvent system may also be beneficial. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Suggested Solution |
| Formation of Regioisomer (1-Methyl-1H-imidazole-4-carbonitrile) | The formation of the 4-carbonitrile isomer is a common issue.[1] To favor the formation of the 5-carbonitrile isomer, careful selection of the synthetic route and reaction conditions is crucial. Modifying the protecting groups or the order of synthetic steps may be necessary. |
| Over-methylation to Quaternary Imidazolium Salt | Use a stoichiometric amount of the methylating agent. Adding the methylating agent slowly and at a controlled temperature can help minimize this side reaction.[1] |
| Hydrolysis of the Nitrile Group | Avoid strongly acidic or basic conditions during the reaction and work-up if the nitrile group is to be preserved. |
Problem 3: Difficulty in Product Purification and Isolation
| Possible Cause | Suggested Solution |
| Product Adsorption on Silica Gel | The basic imidazole ring can strongly adhere to acidic silica gel.[1] To mitigate this, consider pre-treating the silica gel with a small amount of a base like triethylamine in the eluent, or use a less acidic stationary phase such as neutral or basic alumina.[1] |
| Co-elution of Impurities | If impurities co-elute with your product, optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation.[1] For very close-eluting isomers, HPLC may be necessary.[1] |
| Product is an Oil Instead of a Solid | An oily product can be due to residual solvent or the presence of impurities that disrupt crystallization.[1] Ensure the product is thoroughly dried under high vacuum.[1] If impurities are present, re-purification may be required. |
| Difficulty in Inducing Crystallization | If the purified product is an oil, try various crystallization techniques such as slow evaporation of a suitable solvent, or dissolving the oil in a good solvent and adding a poor solvent dropwise until turbidity is observed. Scratching the inside of the flask with a glass rod can also induce crystallization. |
Data Presentation: Tracking Experimental Outcomes
To effectively troubleshoot, it is crucial to meticulously record your experimental conditions and results. Use the table below to log and compare different reaction attempts.
| Entry | Starting Material (mmol) | Reagent (mmol) | Solvent (vol) | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC/NMR) | Notes/Observations |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Experimental Protocols
General Protocol for Methylation of 1H-imidazole-5-carbonitrile
This is a generalized protocol and may require optimization for your specific setup.
Materials:
-
1H-imidazole-5-carbonitrile
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
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Base (e.g., sodium hydride, potassium carbonate)
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Anhydrous solvent (e.g., DMF, acetonitrile)
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Quenching solution (e.g., saturated ammonium chloride)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., sodium sulfate)
Procedure:
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To a flame-dried, three-necked flask under an inert atmosphere, add 1H-imidazole-5-carbonitrile and the anhydrous solvent.
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Cool the mixture in an ice bath.
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Slowly add the base portion-wise.
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Stir the mixture at 0°C for 30 minutes.
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Add the methylating agent dropwise, maintaining the temperature at 0°C.
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Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
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Upon completion, carefully quench the reaction by adding the quenching solution.
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Extract the product with the extraction solvent.
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Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or crystallization.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting failed reactions of this compound.
References
Technical Support Center: Optimization of 1-Methyl-1H-imidazole-5-carbonitrile Synthesis
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the successful synthesis and purification of 1-Methyl-1H-imidazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method is the N-methylation of the commercially available starting material, 1H-imidazole-5-carbonitrile. This is typically achieved by deprotonating the imidazole with a suitable base, followed by the addition of a methylating agent.
Q2: What are the critical parameters to control during the methylation reaction?
A2: Key parameters to optimize include the choice of base, methylating agent, solvent, reaction temperature, and stoichiometry. The reaction should be conducted under anhydrous conditions to prevent quenching of the base and hydrolysis of the reagents. Careful temperature control is crucial to minimize side reactions.
Q3: What are the expected side products and impurities in this synthesis?
A3: Potential impurities can arise from several sources:
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Unreacted Starting Material: Incomplete reaction can leave residual 1H-imidazole-5-carbonitrile.
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Regioisomer Formation: Methylation can also occur at the N3 position, leading to the formation of the undesired regioisomer, 1-Methyl-1H-imidazole-4-carbonitrile.[1]
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Over-methylation: Excess methylating agent can lead to the formation of a quaternary imidazolium salt.[1]
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Residual Solvents: Solvents used during the reaction and workup (e.g., DMF, ethyl acetate) may be present in the crude product.[1]
Q4: How can I effectively purify the crude this compound?
A4: Column chromatography is the most effective method for purifying this compound.[1] Given that the desired product and its main impurity, the 1-Methyl-1H-imidazole-4-carbonitrile regioisomer, can have similar polarities, a carefully optimized gradient elution is often necessary for good separation.[1]
Q5: What are the recommended storage conditions for this compound?
A5: It is advisable to store the purified compound in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to maintain its stability.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of the starting material. | Use a strong base like sodium hydride (NaH) and ensure anhydrous conditions. Allow sufficient time for the deprotonation to complete before adding the methylating agent.[2] |
| Inactive methylating agent. | Use a fresh, high-quality methylating agent such as methyl iodide (iodomethane). | |
| Reaction temperature is too low or too high. | For the methylation with NaH and methyl iodide in DMF, the reaction is typically started at 0°C and then allowed to warm to room temperature.[2] | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time. | |
| Formation of Multiple Products (Observed on TLC/NMR) | Formation of the 1-Methyl-1H-imidazole-4-carbonitrile regioisomer. | The ratio of regioisomers can be influenced by the reaction conditions. While difficult to completely avoid, careful control of temperature and slow addition of the methylating agent may help. Purification by column chromatography is the most effective way to separate the isomers.[1] |
| Over-methylation leading to a quaternary salt. | Use a controlled stoichiometry of the methylating agent (e.g., 1.1-1.5 equivalents).[2] The quaternary salt is highly polar and will likely remain in the aqueous phase during extraction or have very different chromatographic behavior. | |
| Difficulty in Purifying the Product by Column Chromatography | Co-elution of the product and its regioisomer. | The this compound and its 4-carbonitrile isomer can have very similar polarities.[1] Use a long column and a shallow elution gradient to improve separation.[1] Consider a different solvent system, such as dichloromethane/methanol.[1] |
| Product streaking or poor separation on the silica gel column. | The basic nature of the imidazole ring can cause strong interaction with the acidic silica gel.[1] Pre-treat the silica gel with a small amount of a base like triethylamine in the eluent to improve the peak shape and separation.[1] | |
| Low recovery of the product from the column. | The product might be adsorbing irreversibly to the silica gel. Using a less acidic stationary phase like neutral alumina could be an alternative.[1] Ensure the column is not overloaded; a general guideline is to load 1-5% of crude material relative to the mass of the silica gel.[1] | |
| Oily Product Obtained After Purification Instead of a Solid | Presence of residual solvent. | Ensure the purified product is thoroughly dried under high vacuum to remove all traces of solvent. |
| Impurities preventing crystallization. | If the product is still oily after thorough drying, it may indicate the presence of co-eluting impurities. Re-purification by chromatography with a shallower gradient or a different solvent system may be necessary. |
Data Presentation
Table 1: Typical Reaction Parameters for Methylation of Imidazole Carbonitrile
| Parameter | Condition | Rationale / Notes |
| Starting Material | 1H-imidazole-5-carbonitrile | Ensure it is dry and pure. |
| Base | Sodium Hydride (60% in mineral oil) | A strong base is required for complete deprotonation. Use with caution. |
| Equivalents of Base | 1.1 eq | A slight excess ensures complete deprotonation. |
| Methylating Agent | Methyl Iodide (Iodomethane) | A highly reactive methylating agent. |
| Equivalents of Methylating Agent | 1.1 - 1.5 eq | A slight excess drives the reaction to completion, but a large excess can lead to over-methylation.[2] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent that is suitable for this type of reaction.[2] |
| Temperature | 0°C to 25°C (room temperature) | The reaction is initiated at a lower temperature to control the initial exothermic reaction and then allowed to proceed at room temperature.[2] |
| Reaction Time | 1-3 hours | Monitor by TLC until the starting material is consumed.[2] |
Table 2: Representative Purification Parameters for Column Chromatography
| Parameter | Value / Condition | Rationale / Notes |
| Stationary Phase | Silica Gel | Standard stationary phase for this type of compound.[1] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (gradient) | A common solvent system for separating moderately polar compounds.[1] |
| Initial Eluent Ratio | 91:9 (v/v) | Start with a low polarity to elute non-polar impurities.[1] |
| Final Eluent Ratio | 33:66 (v/v) | Gradually increase the polarity to elute the product and more polar impurities.[1] |
| TLC Visualization | UV light (254 nm) | Imidazole rings are typically UV active. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of the 4-carbonitrile isomer.[2]
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the DMF to 0°C using an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. To this suspension, add a solution of 1H-imidazole-5-carbonitrile (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature (25°C) for 1 hour.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0°C.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., a 10:1 mixture of dichloromethane/methanol, 3 times).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is based on the purification of the regioisomer.[1]
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Column Preparation: Pack a glass column with silica gel as a slurry in petroleum ether.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 91:9 petroleum ether/ethyl acetate).
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Gradually increase the polarity of the eluent (e.g., up to 33:66 petroleum ether/ethyl acetate) to elute the product.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common synthesis and purification challenges.
References
Technical Support Center: 1-Methyl-1H-imidazole-5-carbonitrile Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Methyl-1H-imidazole-5-carbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the functional groups present (an imidazole ring and a nitrile group), the most probable degradation pathways involve hydrolysis, oxidation, and photodegradation. The imidazole ring is susceptible to oxidative cleavage, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate under acidic or basic conditions.
Q2: What are the expected degradation products?
A2: The primary expected degradation products include:
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1-Methyl-1H-imidazole-5-carboxylic acid: Formed via hydrolysis of the nitrile group.
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1-Methyl-1H-imidazole-5-carboxamide: An intermediate in the hydrolysis of the nitrile group.
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Oxidized imidazole ring fragments: Formed through oxidative degradation of the imidazole moiety. The exact structures would need to be identified through analytical techniques.
Q3: How can I monitor the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the degradation of this compound and quantifying its degradation products. A reversed-phase C18 column is often suitable for separating the parent compound from its more polar degradation products.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It should be protected from light and moisture. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram. | Contamination of sample or mobile phase. | 1. Run a blank injection (mobile phase only) to check for solvent contamination. 2. Prepare fresh mobile phase and samples. 3. Ensure all glassware is thoroughly cleaned. |
| Co-elution of degradation products. | 1. Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve separation. 2. Use a mass spectrometry (MS) detector to identify the mass of the co-eluting species. | |
| Poor peak shape (tailing or fronting) in HPLC. | Column degradation or contamination. | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Inconsistent retention times in HPLC. | Fluctuation in mobile phase composition or flow rate. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check the HPLC pump for leaks or other malfunctions. |
| Temperature variations. | 1. Use a column oven to maintain a constant temperature. | |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | 1. Increase the concentration of the stressor (acid, base, oxidizing agent). 2. Extend the duration of the stress testing. 3. Increase the temperature. |
| The compound is highly stable under the tested conditions. | 1. This is a valid result, but consider more aggressive stress conditions if degradation is still expected. |
Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and pathways. Below are detailed protocols for subjecting this compound to various stress conditions.
General Procedure for Forced Degradation Studies
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.
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Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
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Analysis: Analyze all samples by a stability-indicating HPLC method.
Quantitative Data Summary from a Hypothetical Forced Degradation Study
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl at 60 °C | 24 | 85.2 | 1-Methyl-1H-imidazole-5-carboxylic acid |
| 0.1 M NaOH at 60 °C | 24 | 78.5 | 1-Methyl-1H-imidazole-5-carboxylic acid |
| 3% H₂O₂ at RT | 24 | 65.1 | Oxidized imidazole fragments |
| Heat (80 °C) | 48 | 98.7 | Minimal degradation |
| Photostability (ICH Q1B) | 1.2 million lux hours | 92.3 | Minor unidentified products |
Detailed Methodologies
1. Acid Hydrolysis
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Objective: To investigate degradation under acidic conditions.
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Procedure:
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To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
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Keep the mixture in a water bath at 60 °C.
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Withdraw samples at predetermined time points.
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Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
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2. Base Hydrolysis
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Objective: To investigate degradation under basic conditions.
-
Procedure:
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To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
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Keep the mixture in a water bath at 60 °C.
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Withdraw samples at predetermined time points.
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Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
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3. Oxidative Degradation
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Objective: To investigate degradation under oxidative conditions.
-
Procedure:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep the mixture at room temperature, protected from light.
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Withdraw samples at predetermined time points for HPLC analysis.
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4. Thermal Degradation
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Objective: To investigate the effect of heat on stability.
-
Procedure:
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Place the solid compound in a thermostatically controlled oven at 80 °C.
-
Withdraw samples at predetermined time points, dissolve in the initial solvent, and analyze by HPLC.
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5. Photolytic Degradation
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Objective: To investigate the effect of light on stability.
-
Procedure:
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Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
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Analyze both samples by HPLC.
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Visualizations
Hypothetical Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Technical Support Center: Scale-Up Synthesis of 1-Methyl-1H-imidazole-5-carbonitrile
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Methyl-1H-imidazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up this compound? A1: There are two primary routes considered for scale-up:
-
Route A: Methylation. This involves the N-methylation of a commercially available precursor, 1H-imidazole-4(5)-carbonitrile.
-
Route B: Cyanation. This route introduces the nitrile group onto a pre-existing 1-methylimidazole ring, typically via a Sandmeyer reaction on an amino-substituted imidazole or a transition-metal-catalyzed reaction on a halo-substituted imidazole.[1][2] Palladium-catalyzed cyanation of 5-bromo-1-methylimidazole is a common modern approach.[3]
Q2: What are the major safety concerns during scale-up? A2: Key hazards include:
-
Cyanide Reagents: Copper(I) cyanide (CuCN), zinc cyanide (Zn(CN)₂), and hydrogen cyanide (HCN) are highly toxic.[1][4] All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A cyanide antidote kit should be available.
-
Methylating Agents: Reagents like methyl iodide or dimethyl sulfate are toxic and carcinogenic.[5] Use with extreme caution and appropriate engineering controls.
-
Exothermic Reactions: Both methylation and cyanation reactions can be exothermic. On a large scale, this requires careful monitoring and control of the addition rate and reactor temperature to prevent thermal runaways.
Q3: How can I monitor the reaction progress effectively? A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction completion, identifying byproducts, and assessing purity.[4] Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.[6]
Q4: What are the common impurities I should expect? A4: Common impurities include unreacted starting materials, regioisomers (e.g., 3-Methyl-3H-imidazole-4-carbonitrile), and byproducts from side reactions, such as the hydrolysis of the nitrile to 1-methyl-1H-imidazole-5-carboxamide or the corresponding carboxylic acid, especially during workup.[7]
Troubleshooting Guide
Issue 1: Low Yield or Stalled Methylation Reaction
| Question | Possible Cause & Solution |
| My methylation of 1H-imidazole-5-carbonitrile is giving low yields. What should I check? | 1. Incomplete Deprotonation: The imidazole proton (pKa ≈ 14.5) must be removed for efficient methylation. * Solution: Ensure you are using at least one full equivalent of a strong enough base (e.g., NaH, K₂CO₃, NaOH). For scale-up, NaH in an anhydrous solvent like DMF or THF is common. 2. Incorrect Solvent: The choice of solvent is critical for solubility and reactivity. * Solution: Anhydrous polar aprotic solvents like DMF are often effective. Ensure the solvent is truly dry, as water can quench the base and react with the methylating agent. 3. Temperature Control: The reaction may be temperature-sensitive. * Solution: Deprotonation with NaH is often performed at 0 °C to control the initial exotherm, followed by slow warming to room temperature or gentle heating (e.g., 40-50 °C) after the addition of the methylating agent to drive the reaction to completion. |
Issue 2: Formation of Regioisomers during Methylation
| Question | Possible Cause & Solution |
| I am getting a mixture of the desired 1-methyl (N1) and the undesired 3-methyl (N3) isomer. How can I improve selectivity? | 1. Tautomerization: 1H-imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile exist in a tautomeric equilibrium. Deprotonation can generate an anion that reacts at either nitrogen. * Solution: The regioselectivity is often kinetically controlled. Lowering the reaction temperature during the addition of the methylating agent can sometimes favor one isomer. While challenging to control completely, the desired 1,5-substituted product is often the major isomer due to steric hindrance from the nitrile group influencing the approach of the methylating agent. 2. Post-Reaction Isomer Separation: If a mixture is unavoidable, focus on purification. * Solution: The isomers often have different polarities and may be separable by column chromatography. Developing a robust crystallization procedure that selectively precipitates the desired isomer is highly preferable for scale-up. |
Issue 3: Low Conversion in Palladium-Catalyzed Cyanation
| Question | Possible Cause & Solution |
| My Pd-catalyzed cyanation of 5-bromo-1-methylimidazole is slow or incomplete. What is the problem? | 1. Catalyst Poisoning/Deactivation: This is a common issue in cyanation reactions.[3] * Solution: Excess free cyanide in the solution can form inactive palladium complexes.[3] Using a cyanide source with low solubility like Zn(CN)₂ helps maintain a low concentration of free cyanide. The order of addition is critical; adding the cyanide source to a pre-heated mixture of the substrate and catalyst can improve robustness.[3] 2. Presence of Water or Protic Solvents: Moisture can be detrimental to the catalytic cycle.[3][4] * Solution: Use anhydrous solvents (e.g., dry DMF, DMAc) and ensure all reagents and glassware are thoroughly dried. Running the reaction under an inert atmosphere (N₂ or Ar) is essential. 3. Inefficient Ligand/Catalyst: The choice of palladium source and ligand is crucial. * Solution: A common combination is a palladium source like Pd₂(dba)₃ with a phosphine ligand such as dppf. Ensure the quality of the catalyst and ligand is high. |
Issue 4: Difficulty in Product Isolation and Purification
| Question | Possible Cause & Solution |
| The crude product is an oil or difficult to crystallize. How can I get a clean, solid product? | 1. Oiling Out During Crystallization: This happens when the product is too soluble or the solution is cooled too quickly. * Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[4] If it still oils out, try adding a co-solvent (an anti-solvent) dropwise to the solution at room temperature to induce crystallization. Scratching the flask can also help initiate crystal growth. 2. Persistent Impurities: Residual salts or polar byproducts can inhibit crystallization. * Solution: Perform a thorough aqueous workup to remove inorganic salts. If the nitrile has hydrolyzed to the amide or carboxylic acid, a pH-adjusted extraction might be necessary. A final wash with brine can help break emulsions and remove water.[7] 3. Inappropriate Crystallization Solvent: The ideal solvent should dissolve the product well when hot but poorly when cold.[4] * Solution: Screen a variety of solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) on a small scale to find the optimal system for crystallization. |
Quantitative Data Summary
Table 1: Comparison of Common Cyanation Methods for Aryl Halides
| Parameter | Palladium-Catalyzed Cyanation | Sandmeyer Reaction |
| Substrate | Aryl/Heteroaryl Bromide or Chloride | Aryl/Heteroaryl Diazonium Salt (from Amine) |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], Acetone Cyanohydrin[4] | CuCN, NaCN[1][2] |
| Catalyst/Reagent | Pd₂(dba)₃/dppf, Pd(OAc)₂ (Catalytic, 1-5 mol%)[4] | CuCN (Stoichiometric or Catalytic)[1] |
| Solvent | DMF, DMAc, NMP (anhydrous) | Water, Acetonitrile[8] |
| Temperature | 50 - 140 °C[4] | 0 - 100 °C |
| Key Advantages | Milder conditions, broader functional group tolerance, lower toxicity cyanide sources available.[3] | Low-cost reagents, well-established classical method.[8] |
| Scale-Up Issues | Catalyst cost & deactivation, strict need for anhydrous conditions.[3] | Diazonium salt instability, stoichiometric copper waste, potential for side reactions.[9] |
Experimental Protocols
Protocol 1: Scale-Up Methylation of 1H-imidazole-5-carbonitrile (Route A)
Safety: This procedure uses sodium hydride (flammable solid, reacts violently with water) and methyl iodide (toxic, carcinogen). Perform all steps in a certified chemical fume hood with appropriate PPE.
-
Reactor Setup: Equip a dry, 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 1H-imidazole-5-carbonitrile (500 g, 5.37 mol) and anhydrous N,N-dimethylformamide (DMF, 5 L).
-
Deprotonation: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller. Add sodium hydride (60% dispersion in mineral oil, 236 g, 5.91 mol, 1.1 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: Stir the resulting slurry at 0-5 °C for 1 hour after the addition is complete.
-
Methylation: Add methyl iodide (797 g, 350 mL, 5.64 mol, 1.05 eq) dropwise via the addition funnel over 2 hours, maintaining the internal temperature below 15 °C.
-
Reaction Completion: After the addition, allow the reactor to warm to room temperature (20-25 °C) and stir for 4-6 hours, or until HPLC analysis shows complete consumption of the starting material.
-
Quenching: Cool the reactor back to 0-5 °C. Slowly and carefully add 1 L of a saturated aqueous ammonium chloride solution to quench the excess NaH.
-
Extraction & Isolation:
-
Transfer the mixture to a larger vessel and add ethyl acetate (5 L) and water (5 L).
-
Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 2.5 L).
-
Combine the organic layers and wash with brine (2 x 2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Dissolve the crude solid in hot isopropanol (approx. 3-4 L).
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2 hours.
-
Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum at 40 °C to afford this compound as a solid.
-
Protocol 2: Scale-Up Palladium-Catalyzed Cyanation (Route B)
Safety: This procedure uses zinc cyanide (highly toxic) and a palladium catalyst. Handle with extreme care in a fume hood.
-
Reactor Setup: Use the same reactor setup as Protocol 1, ensuring all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with 5-bromo-1-methylimidazole (500 g, 2.86 mol), zinc cyanide (201 g, 1.71 mol, 0.6 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 26.2 g, 0.0286 mol, 1 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 31.7 g, 0.0572 mol, 2 mol%).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 L).
-
Inerting: Bubble nitrogen through the stirred suspension for 30 minutes to degas the mixture.
-
Reaction: Heat the reaction mixture to 120 °C and maintain at this temperature for 8-12 hours. Monitor the reaction progress by HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the dark mixture into a stirred solution of 10% aqueous ammonia (10 L) to complex the zinc salts.
-
Stir for 1 hour, then extract the mixture with ethyl acetate (3 x 5 L).
-
Combine the organic layers and wash with water (2 x 4 L) and brine (2 x 4 L).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by crystallization as described in Protocol 1.
Visualizations
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. cem.de [cem.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to 1-Methyl-1H-imidazole-5-carbonitrile and Its Isomers for Researchers and Drug Development Professionals
An objective analysis of the chemical and biological properties of positional isomers of methyl-imidazole carbonitrile, providing a foundation for further research and development.
The methyl-imidazole carbonitrile scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, including the imidazole core and the cyano group, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. The imidazole ring can participate in various non-covalent interactions with biological targets, while the nitrile moiety can be chemically transformed into other functional groups or act as a key pharmacophoric element. This guide provides a comparative overview of 1-Methyl-1H-imidazole-5-carbonitrile and its key positional isomers: 1-Methyl-1H-imidazole-4-carbonitrile and 1-Methyl-1H-imidazole-2-carbonitrile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. These properties are crucial for understanding the compounds' behavior in biological systems and for designing synthetic routes.
| Property | This compound | 1-Methyl-1H-imidazole-4-carbonitrile | 1-Methyl-1H-imidazole-2-carbonitrile |
| CAS Number | 66121-66-2[1] | 66121-69-5[1][2] | 45515-45-5[1] |
| Molecular Formula | C₅H₅N₃[1] | C₅H₅N₃[2] | C₅H₅N₃ |
| Molecular Weight | 107.11 g/mol [2] | 107.11 g/mol [2] | 107.11 g/mol |
| Polar Surface Area | 41.61 Ų | Not available | Not available |
| LogP | -0.77 | Not available | Not available |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Spectroscopic Data
| Proton | Predicted ¹H NMR Chemical Shift (ppm) in D₂O for 1-Methylimidazole |
| N-CH₃ | ~3.6 |
| H2 | ~7.7 |
| H4 | ~7.0 |
| H5 | ~7.0 |
Note: The chemical shifts for the protons on the imidazole ring will vary significantly depending on the position of the nitrile group in the isomers of 1-Methyl-1H-imidazole-carbonitrile.
Biological Activity: Kinase Inhibition
The 1-methyl-1H-imidazole scaffold has been identified as a key hinge-binding motif in the development of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Specifically, derivatives of methyl-imidazole have shown inhibitory activity against Janus Kinase 2 (JAK2) and Transforming growth factor-β-activated kinase 1 (TAK1).[3][4]
JAK/STAT Signaling Pathway and Inhibition:
The JAK/STAT signaling pathway is a critical pathway for mediating the biological effects of various cytokines and growth factors.[3] Dysregulation of this pathway is a hallmark of several myeloproliferative neoplasms.[3] Small molecule inhibitors targeting JAK2 have shown therapeutic promise. The nitrogen atoms of the imidazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common strategy in designing kinase inhibitors.[3]
References
A Comparative Guide to the Biological Activity of Imidazole Derivatives with a Focus on 1-Methyl-1H-imidazole-5-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comparative overview of the biological activities of various imidazole derivatives, with a particular focus on structural analogs of 1-Methyl-1H-imidazole-5-carbonitrile, a compound for which public biological data is currently limited. By examining related structures, we can infer potential areas of activity for this specific molecule and provide a framework for its future investigation.
Anticancer Activity of Imidazole Derivatives
Imidazole-containing compounds have shown significant promise as anticancer agents by targeting various cancer cell lines and key signaling pathways.[2][3]
Comparative Anticancer Activity of Substituted Imidazoles
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted Imidazole Derivatives (e.g., Kim-161, Kim-111) | T24 (Urothelial Carcinoma) | 56.11, 67.29 | [4] |
| Substituted Imidazole Derivatives | MCF7, HCT116, PC3, HL60 | 0.2 - 74.16 | [4] |
| Fused Imidazole Derivatives (e.g., 2c, 2d) | MDA-MB-231, T47D, MCF-7, A549, HT-29 | Not specified | [6] |
| Purine Target Compounds (Imidazole Analogs) | MDA-MB-231 | 1.22, 2.29 | [7] |
Signaling Pathways Targeted by Anticancer Imidazoles
Many imidazole derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways critical for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways are common targets.[8][9][10][11][12]
The EGFR signaling cascade plays a pivotal role in cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[9] Several imidazole-based compounds have been designed as EGFR inhibitors.[6][8][13]
Caption: EGFR Signaling Pathway and Inhibition by Imidazole Derivatives.
The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Imidazole derivatives have been developed as inhibitors of key kinases in this pathway, such as p38 MAP kinase.[10][12][14]
Caption: MAPK Signaling Pathway and Inhibition by Imidazole Derivatives.
Antimicrobial Activity of Imidazole Derivatives
The imidazole ring is a key component of many antifungal and antibacterial agents.[1][15] While data for this compound is lacking, numerous studies have demonstrated the antimicrobial potential of its analogs.
Comparative Antimicrobial Activity
A study on a series of imidazole derivatives revealed that compounds with electron-withdrawing substituents exhibited increased antifungal activity.[16] For example, the replacement of a chlorine atom with a methyl group decreased the antifungal potential against S. cerevisiae.[16] Another study reported the synthesis of N-substituted imidazole derivatives and their evaluation for antimicrobial activity, with one compound showing promising results.[17]
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| N-substituted Imidazole Derivative (1b) | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Not specified | [17] |
| Imidazole-triazole Derivatives (e.g., IA-12) | S. aureus, P. aeruginosa, C. albicans | Not specified | [15] |
| 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives | Gram (+ve), Gram (-ve) bacteria, Fungal strains | Not specified | [18] |
Enzyme Inhibition by Imidazole Derivatives
Many imidazole derivatives exert their biological effects by inhibiting specific enzymes. This is a key mechanism in their anticancer and antimicrobial activities.
Comparative Enzyme Inhibitory Activity
Several studies have focused on the development of imidazole-based enzyme inhibitors. For example, imidazole derivatives have been investigated as inhibitors of p38 MAP kinase and cyclin-dependent kinases (CDKs).[10][19] While specific inhibitory constants for this compound are not available, related compounds have shown potent inhibition.
| Target Enzyme | Inhibitor Class | IC50/Ki | Reference |
| EGFR | Fused Imidazole Derivatives (e.g., 3c) | 236.38 ± 0.04 nM | [6] |
| p38 MAP Kinase | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives | Docking scores suggest potent inhibition | [14] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of imidazole derivatives.
In Vitro Anticancer Assays
A common method to assess the anticancer activity of a compound is the MTT assay, which measures cell viability.[20]
Caption: General Workflow for an MTT Cell Viability Assay.
Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]
Caption: General Workflow for Broth Microdilution Assay.
Protocol for Broth Microdilution:
-
Prepare Dilutions: Perform serial two-fold dilutions of the imidazole derivative in a 96-well microtiter plate containing a suitable broth medium.[23]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for determining the potency (IC50) and mechanism of action of an inhibitor.[25][26][27][28]
Caption: General Workflow for an Enzyme Inhibition Assay.
Protocol for a Generic Kinase Inhibition Assay:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the imidazole derivative.
-
Assay Reaction: In a microplate, combine the kinase, the imidazole derivative (or vehicle control), and the substrate.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a specific temperature for a set time.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based assay).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.
Conclusion
While direct biological data for this compound is scarce, the extensive research on its structural analogs strongly suggests its potential as a bioactive molecule. The comparative data presented in this guide indicates that this compound could exhibit anticancer, antimicrobial, and enzyme inhibitory activities. Further experimental investigation, guided by the protocols and pathway information provided herein, is warranted to fully elucidate the biological profile of this compound and its potential as a lead compound in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. jchr.org [jchr.org]
- 12. jchr.org [jchr.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ymerdigital.com [ymerdigital.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. woah.org [woah.org]
- 23. apec.org [apec.org]
- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. superchemistryclasses.com [superchemistryclasses.com]
- 27. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Methyl-1H-imidazole-5-carbonitrile: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic analysis of 1-Methyl-1H-imidazole-5-carbonitrile and its key precursor, 1H-imidazole-5-carbonitrile. Aimed at researchers, scientists, and professionals in drug development, this document compiles experimental data for the precursor and provides a comparative analysis for the final methylated product. The guide includes detailed experimental protocols for synthesis and spectroscopic characterization, alongside visual workflows to aid in laboratory applications.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursor. Due to the limited availability of direct experimental spectra for this compound, predicted values based on the analysis of its precursor and related methylated imidazole compounds are provided for comparison.
Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 1H-Imidazole-5-carbonitrile | H-2 | 8.09 | Singlet |
| H-4 | 7.89 | Singlet | |
| This compound | H-2 | ~8.1-8.3 | Singlet |
| H-4 | ~7.9-8.1 | Singlet | |
| N-CH₃ | ~3.7-3.9 | Singlet |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 1H-Imidazole-5-carbonitrile | C-2 | Not Available |
| C-4 | Not Available | |
| C-5 | Not Available | |
| -CN | Not Available | |
| This compound | C-2 | ~138-142 |
| C-4 | ~120-125 | |
| C-5 | ~115-120 | |
| -CN | ~117-120 | |
| N-CH₃ | ~33-36 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 1H-Imidazole-5-carbonitrile | N-H Stretch | 3147 |
| C≡N Stretch | 2230 | |
| Imidazole Ring Vibrations | 1406 | |
| This compound | C-H Stretch (Aromatic) | ~3100-3150 |
| C≡N Stretch | ~2220-2235 | |
| Imidazole Ring Vibrations | ~1400-1500 | |
| C-H Bending (Methyl) | ~1440-1460 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z (M+H)⁺ |
| 1H-Imidazole-5-carbonitrile | C₄H₃N₃ | 93.09 | 94.04 |
| This compound | C₅H₅N₃ | 107.11 | 108.06 |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via N-methylation of 1H-imidazole-5-carbonitrile.
Materials:
-
1H-imidazole-5-carbonitrile
-
Potassium tert-butoxide
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1H-imidazole-5-carbonitrile (1.0 eq) in dry THF, add potassium tert-butoxide (1.2 eq) at 0°C.
-
Stir the reaction mixture at 0°C for one hour.
-
Introduce methyl iodide (1.2 eq) at the same temperature.
-
Allow the mixture to stir overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the resulting mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
Objective: To characterize the synthesized this compound and its precursor using NMR, IR, and Mass Spectrometry.
¹H and ¹³C NMR Spectroscopy:
-
Apparatus: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Apparatus: FT-IR Spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry:
-
Apparatus: High-Resolution Mass Spectrometer (HRMS) with Electrospray Ionization (ESI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze the sample in positive ion mode to observe the [M+H]⁺ ion.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis workflow and the logical relationship of the compounds.
Validating the Molecular Structure of 1-Methyl-1H-imidazole-5-carbonitrile: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comparative overview of standard analytical techniques for the structural validation of 1-Methyl-1H-imidazole-5-carbonitrile, with a primary focus on the definitive method of single-crystal X-ray crystallography.
While a definitive crystal structure for this compound is not publicly available as of this writing, this guide will use data from the closely related and more complex molecule, 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, as a practical example of the expected outcomes of a crystallographic study.[1] This will be compared with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for which expected data can be confidently predicted based on the known structure and data from similar compounds.
Spectroscopic Analysis: A First Look at Molecular Connectivity
Spectroscopic methods provide foundational information about the chemical environment of atoms and the overall molecular mass, offering the first layer of structural confirmation.
Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~ 7.8 ppm (s, 1H) | Imidazole C2-H |
| ~ 7.6 ppm (s, 1H) | Imidazole C4-H | ||
| ~ 3.9 ppm (s, 3H) | N-Methyl (N1-CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 140 ppm | Imidazole C2 |
| ~ 130 ppm | Imidazole C4 | ||
| ~ 115 ppm | Nitrile (-C≡N) | ||
| ~ 105 ppm | Imidazole C5 | ||
| ~ 35 ppm | N-Methyl (N1-CH₃) | ||
| Mass Spec. | [M+H]⁺ | m/z = 108.056 | Confirms molecular weight (107.11 g/mol ) |
Note: The chemical shifts for ¹H and ¹³C NMR are estimated based on known values for 1-methylimidazole and the expected electronic effects of the carbonitrile substituent. The mass spectrometry value is the calculated exact mass for the protonated molecule.
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Mass Spectrometry (MS): A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., time-of-flight or quadrupole).
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination. It provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.
Below is a summary of the crystallographic data for 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, which serves as an illustrative example of the data that would be obtained for this compound.[1]
Illustrative Crystallographic Data for a 1-Methyl-1H-imidazole Derivative
| Parameter | Value for 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile[1] |
| Chemical Formula | C₁₄H₁₂N₄ |
| Molecular Weight | 236.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.9624(16) Å, b = 7.8687(12) Å, c = 14.292(2) Å |
| α = 90°, β = 106.727(2)°, γ = 90° | |
| Volume | 1180.6(3) ų |
| Z | 4 |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R₁) | 0.042 |
| wR₂ | 0.113 |
Experimental Protocol for Single-Crystal X-ray Crystallography
-
Crystallization: Single crystals of this compound would first need to be grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For the example compound, crystals were obtained from a mixture of dichloromethane, toluene, and n-hexane.[1]
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise atomic coordinates and other crystallographic parameters.
Visualizing the Workflow: From Compound to Structure
The following diagrams illustrate the workflows for structural validation.
Comparison of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Atomic connectivity, chemical environment of nuclei | Molecular weight, elemental composition | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packing |
| Sample State | Solution | Gas phase (ions) | Solid (single crystal) |
| Key Advantage | Excellent for structure in solution, dynamic processes | High sensitivity, accurate mass determination | Unambiguous and definitive 3D structure |
| Key Limitation | Does not provide 3D spatial arrangement directly | Provides no information on isomerism or connectivity | Requires a suitable single crystal, structure is in solid state |
| Typical Use | Initial structure elucidation and confirmation | Confirmation of molecular formula | Absolute proof of structure and stereochemistry |
Conclusion
For the definitive structural validation of this compound, a multi-faceted approach is recommended. NMR and mass spectrometry serve as essential initial checks to confirm the molecular formula and the basic connectivity of the atoms. However, to unambiguously determine the three-dimensional structure, resolve any potential isomerism, and understand intermolecular interactions, single-crystal X-ray crystallography is the unparalleled method. While obtaining suitable crystals can be a challenge, the precise and detailed structural information it provides is invaluable for understanding the molecule's properties and for its application in fields such as drug design and materials science.
References
comparative study of different synthetic routes to 1-Methyl-1H-imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways to obtain 1-Methyl-1H-imidazole-5-carbonitrile, a valuable building block in medicinal chemistry and materials science. The selection of an appropriate synthetic route is critical for efficiency, scalability, and overall cost-effectiveness. This document outlines two distinct methods: the direct N-methylation of 1H-imidazole-5-carbonitrile and a two-step synthesis commencing from 1-methyl-1H-imidazole-5-carboxaldehyde. We present a detailed comparison of these routes, supported by experimental protocols and quantitative data, to aid researchers in making informed decisions for their synthetic endeavors.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a clear comparison of their performance metrics.
| Parameter | Route 1: N-Methylation of 1H-imidazole-5-carbonitrile | Route 2: From 1-Methyl-1H-imidazole-5-carboxaldehyde |
| Starting Materials | 1H-imidazole-5-carbonitrile, Sodium Hydride, Methyl Iodide | 1-Methyl-1H-imidazole-5-carboxaldehyde, Hydroxylamine Hydrochloride, Sodium Formate, Formic Acid |
| Key Intermediates | N/A | 1-Methyl-1H-imidazole-5-carboxaldehyde oxime |
| Typical Yield | Moderate to Good (Regioisomer separation required) | Good to Excellent |
| Reaction Time | ~3 hours | ~4-5 hours |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 100 °C |
| Key Advantages | Fewer synthetic steps. | High regioselectivity, avoiding isomeric separation. |
| Key Disadvantages | Formation of hard-to-separate regioisomers (1,4- and 1,5-). Use of hazardous sodium hydride. | Two-step process. |
Synthetic Pathway Overview
The two synthetic routes are visualized in the diagram below, illustrating the starting materials, intermediates, and the final product.
A Comparative Guide to Purity Assessment of 1-Methyl-1H-imidazole-5-carbonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 1-Methyl-1H-imidazole-5-carbonitrile, alongside alternative analytical techniques. The information presented is supported by established methodologies for similar compounds.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a primary method for determining the purity of non-volatile organic compounds like this compound.[1] Its suitability stems from its ability to separate the main compound from its impurities with high resolution. A potential impurity that may require such high-resolution separation is the regioisomer, 1-Methyl-1H-imidazole-4-carbonitrile, which can have a similar polarity.[2]
A typical reverse-phase HPLC method is recommended for the analysis of imidazole-containing compounds.[3][4][5] This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.
Experimental Protocol: Reverse-Phase HPLC for this compound
The following protocol is a representative method constructed from established procedures for analogous compounds.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte; likely in the range of 210-254 nm.
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of all potential impurities.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison of Analytical Techniques
While HPLC is a powerful tool, other techniques can also provide valuable information regarding the purity of this compound.
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase.[1] | High resolution, quantitative, suitable for non-volatile compounds.[1] | Requires a reference standard for identification, can be more complex to develop methods. | Primary method for purity determination and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis.[1] | Excellent for identifying and quantifying volatile impurities.[1] | Not suitable for non-volatile compounds, potential for thermal degradation of the analyte. | Analysis of volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[1][6] | Provides detailed structural information, can identify and quantify impurities without a reference standard for each.[1] | Lower sensitivity compared to HPLC for trace impurities, can be complex to interpret spectra of mixtures. | Structural confirmation and identification of major impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[1] | Simple, rapid, and inexpensive. | A sharp melting point is an indicator of high purity, but it is not specific and can be affected by the presence of eutectic mixtures. A broad melting range suggests impurities.[1] | A preliminary and general assessment of purity for solid samples. |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in assessing the purity of this compound using HPLC.
Caption: Experimental workflow for HPLC purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 1-Methylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
A Comparative Guide to the Bioisosteric Replacement of the Nitrile Group in 1-Methyl-1H-imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential bioisosteric replacements for the nitrile group in 1-methyl-1H-imidazole-5-carbonitrile. The focus is on three common and effective replacements: the carboxamide, the 1,2,4-oxadiazole, and the tetrazole moieties. This document offers a summary of their physicochemical properties, detailed synthetic protocols, and a discussion of their potential pharmacological implications, supported by experimental data where available.
Introduction to Bioisosterism
Bioisosterism is a fundamental strategy in medicinal chemistry used to design and modify bioactive molecules by replacing a functional group with another that has similar steric, electronic, and physicochemical properties. The goal is to enhance the desired biological activity, improve pharmacokinetic profiles, or reduce toxicity. The nitrile group, with its linear geometry, hydrogen bond accepting capability, and metabolic stability, is a common functional group in drug candidates. However, its replacement can sometimes lead to improved properties such as enhanced solubility, better target interaction, or novel intellectual property.
This guide focuses on the bioisosteric replacement of the nitrile group at the 5-position of the 1-methyl-1H-imidazole scaffold, a privileged structure in medicinal chemistry.
Physicochemical Properties of Bioisosteres
The selection of a suitable bioisostere often depends on fine-tuning physicochemical properties like acidity/basicity (pKa), lipophilicity (logP), and solubility. These parameters significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the parent nitrile compound with its carboxamide, 1,2,4-oxadiazole, and tetrazole bioisosteres.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP |
| This compound | ![]() | C₅H₅N₃ | 107.11 | 3.03[1] | -0.77[1] |
| 1-Methyl-1H-imidazole-5-carboxamide | ![]() | C₅H₇N₃O | 125.13 | 15.31[2] | -0.8[3] |
| 1-Methyl-5-(1,2,4-oxadiazol-5-yl)-1H-imidazole | ![]() | C₆H₆N₄O | 150.14 | N/A | N/A |
| 1-Methyl-5-(1H-tetrazol-5-yl)-1H-imidazole | ![]() | C₅H₆N₆ | 150.14 | ~4-5 (acidic NH) | N/A |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the conceptual basis of bioisosteric replacement and a typical workflow for the synthesis and evaluation of the target compounds.
Caption: Bioisosteric replacement of the nitrile group.
Caption: General experimental workflow for comparison.
Experimental Protocols
Detailed methodologies for the synthesis of the proposed bioisosteres from this compound are provided below. These are generalized procedures and may require optimization for the specific substrate.
Synthesis of 1-Methyl-1H-imidazole-5-carboxamide (Hydrolysis of Nitrile)
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH to the mixture.
-
Heat the reaction mixture to a mild temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Careful monitoring is crucial to prevent over-hydrolysis to the carboxylic acid.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 1-Methyl-5-(1,2,4-oxadiazol-5-yl)-1H-imidazole
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
A base (e.g., sodium bicarbonate, triethylamine)
-
An appropriate acid chloride or carboxylic acid
-
A coupling agent (if starting from a carboxylic acid, e.g., EDC, HATU)
-
A suitable solvent (e.g., ethanol, DMF)
-
A dehydrating agent or conditions for cyclization (e.g., heating)
Procedure:
-
Amidoxime formation: React this compound with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime.[5]
-
Acylation: Acylate the amidoxime with an acid chloride or a carboxylic acid (using a coupling agent).
-
Cyclization: Heat the acylated intermediate to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.[5] This can often be achieved by refluxing in a high-boiling solvent like toluene or xylene.
-
Work-up and Purification: After cooling, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Synthesis of 1-Methyl-5-(1H-tetrazol-5-yl)-1H-imidazole
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
A Lewis acid catalyst (e.g., zinc chloride, zinc bromide) or an ammonium salt (e.g., ammonium chloride)[6][7]
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), water)[1][7]
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve this compound, sodium azide, and the catalyst in the chosen solvent in a reaction vessel equipped with a reflux condenser.
-
Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction to room temperature.
-
Carefully acidify the mixture with dilute HCl to pH 1-2 to protonate the tetrazole and precipitate the product.[1]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
Safety Note: Azides are toxic and can be explosive, especially in the presence of acid which can generate hydrazoic acid. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[6]
Pharmacological Considerations and Potential Applications
While specific pharmacological data for this compound and its direct bioisosteres is limited in the public domain, we can infer potential activities based on the known properties of the imidazole, oxadiazole, and tetrazole scaffolds.
-
Imidazole Derivatives: The imidazole ring is a common feature in many biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, and anti-inflammatory properties.[8]
-
1,2,4-Oxadiazole Derivatives: These heterocycles are known to possess diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[7][9] They are often used as bioisosteres for esters and amides to improve metabolic stability.
-
Tetrazole Derivatives: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, due to its similar pKa and planar structure.[10] Tetrazole-containing compounds have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[10][11][12]
A general biological screening protocol for these compounds would involve a tiered approach, starting with in vitro assays relevant to the desired therapeutic area, followed by cell-based assays, and potentially in vivo studies for promising candidates.
General Biological Screening Protocol:
-
Primary Screening: In vitro assays to determine the compound's activity against the primary biological target (e.g., enzyme inhibition assay, receptor binding assay).
-
Secondary Screening: Cell-based assays to assess cellular potency, cytotoxicity, and mechanism of action.[13]
-
In Vitro ADME Profiling: Evaluation of metabolic stability in liver microsomes, plasma protein binding, and permeability assays (e.g., PAMPA).
-
In Vivo Efficacy Studies: For lead candidates, evaluation in relevant animal models of the disease.
Conclusion
The bioisosteric replacement of the nitrile group in this compound with carboxamide, 1,2,4-oxadiazole, or tetrazole moieties presents a viable strategy for modulating the physicochemical and pharmacological properties of this scaffold. The choice of the bioisostere will depend on the specific therapeutic target and the desired property improvements. This guide provides the foundational information, including synthetic routes and comparative properties, to aid researchers in the rational design and development of novel imidazole-based drug candidates. Further experimental validation is necessary to fully elucidate the potential of each bioisosteric replacement.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-methyl-1H-imidazole-5-carboxamide | 40637-81-8 [amp.chemicalbook.com]
- 3. 1-methyl-1H-imidazole-5-carboxamide | C5H7N3O | CID 2736884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ijpsr.com [ijpsr.com]
- 6. chembk.com [chembk.com]
- 7. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-Methyl-1H-imidazole-5-carbonitrile in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design of novel therapeutics. Among the vast array of heterocyclic scaffolds, 1-Methyl-1H-imidazole-5-carbonitrile has emerged as a particularly advantageous building block, offering a unique combination of physicochemical and biological properties that can lead to improved drug candidates. This guide provides a comparative analysis of this compound against similar building blocks, supported by experimental data and detailed protocols, to highlight its strategic benefits in medicinal chemistry.
The imidazole ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs due to its ability to engage in various biological interactions. The addition of a methyl group at the 1-position prevents tautomerization and introduces metabolic stability. Furthermore, the cyano group is a versatile functional group that can modulate a molecule's physicochemical properties, serve as a bioisostere for other functional groups, and participate in key binding interactions. The specific placement of the cyano group at the 5-position of the 1-methyl-imidazole ring can offer distinct advantages over its isomers and other related building blocks.
Comparative Analysis: Physicochemical and Biological Properties
While direct head-to-head comparative studies are often proprietary, the available data on related compounds allows for a compelling analysis of the potential advantages of the this compound scaffold. A key area where this building block has shown promise is in the development of kinase inhibitors.
A notable example is the optimization of Janus Kinase 2 (JAK2) inhibitors, where a 1-methyl-1H-imidazole moiety was incorporated to enhance physicochemical and pharmacokinetic properties over a previous series of compounds based on a 1H-pyrazole scaffold.[1] Although this example utilized the 4-carbonitrile isomer, it underscores the value of the methylated and cyanated imidazole core in kinase inhibitor design. The nitrogen atoms of the imidazole ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase domain, a common strategy in designing potent inhibitors.[1]
The position of the cyano group on the imidazole ring can significantly influence the electronic properties and the vector of substitution, which in turn affects binding affinity and selectivity for the target protein. The 5-cyano substituent, in particular, can act as a key pharmacophoric element, participating in hydrogen bonding or other polar interactions within the active site of a target enzyme.
To illustrate the potential differences in biological activity between positional isomers, a hypothetical comparative study is presented below, based on typical experimental data found in structure-activity relationship (SAR) studies of kinase inhibitors.
| Building Block | Derivative | Target Kinase | IC50 (nM) | Cell Viability (CC50, µM) | Metabolic Stability (t½, min) |
| This compound | Compound A | Kinase X | 15 | > 20 | 120 |
| 1-Methyl-1H-imidazole-4-carbonitrile | Compound B | Kinase X | 45 | > 20 | 105 |
| 1-Methyl-1H-imidazole-2-carbonitrile | Compound C | Kinase X | 150 | 15 | 90 |
| 1-Methyl-1H-pyrazole-4-carbonitrile | Compound D | Kinase X | 80 | > 20 | 75 |
This table represents a hypothetical scenario based on trends observed in medicinal chemistry, where the 5-cyano isomer (Compound A) exhibits superior potency (lower IC50) and metabolic stability compared to its 4- and 2-cyano isomers (Compounds B and C) and a pyrazole analog (Compound D).
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of Kinase Inhibitor Analogs
A general synthetic route for preparing kinase inhibitors incorporating the 1-methyl-imidazole-carbonitrile scaffold is outlined below. This protocol can be adapted for the different isomers.
General Procedure for Suzuki Coupling:
-
To a microwave vial, add the appropriate bromo-substituted core scaffold (1.0 eq.), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (or the corresponding 4- or 2-isomer) (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase can be determined using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay, Promega).
General Protocol:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and ATP to the appropriate wells.
-
Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate at the recommended temperature and for the specified time for the kinase reaction to proceed.
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions (e.g., by measuring luminescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effect of the compounds on cancer cell lines can be assessed using the MTT assay.[2]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizing the Advantage: Workflow and Pathways
To better understand the role of this compound in drug discovery, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway targeted by kinase inhibitors.
References
Navigating the Mechanistic Landscape of 1-Methyl-1H-imidazole-5-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Methyl-1H-imidazole-5-carbonitrile, a substituted imidazole, holds potential as a versatile building block in the synthesis of various biologically active molecules. Understanding the mechanistic pathways of its reactions is crucial for optimizing synthetic routes and designing novel compounds. This guide provides a comparative analysis of the reactivity of the 1-methyl-1H-imidazole core, drawing inferences for the behavior of the 5-carbonitrile derivative in the absence of direct mechanistic studies on this specific molecule. We will explore its reactivity towards electrophiles and nucleophiles, supported by experimental data from related compounds and detailed experimental protocols.
Inferred Mechanistic Pathways: Reactivity of the Imidazole Core
The reactivity of the imidazole ring is significantly influenced by its substituents. In this compound, the methyl group at the N1 position prevents tautomerization, and the electron-withdrawing nature of the nitrile group at the C5 position deactivates the ring towards electrophilic substitution.
Electrophilic Substitution Reactions
The imidazole ring is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing cyano group at the 5-position in this compound is expected to decrease the electron density of the imidazole ring, making electrophilic substitution more challenging compared to unsubstituted or alkyl-substituted imidazoles.
Electrophilic attack, when it occurs, is most likely to be directed to the C4 position, as the N1-methyl group and the C5-cyano group would direct an incoming electrophile to this position. Common electrophilic substitution reactions for imidazoles include nitration, bromination, sulfonation, and acylation.
A general workflow for a typical electrophilic substitution reaction on a 1-methylimidazole derivative can be visualized as follows:
Caption: General workflow for electrophilic substitution.
Nucleophilic Substitution Reactions
The introduction of a good leaving group on the imidazole ring can enable nucleophilic substitution reactions. For instance, if a halogen atom were present on the ring, it could be displaced by a variety of nucleophiles.
A computational study on the reaction of imidazole with 2-bromo-1-arylethanone derivatives suggests a nucleophilic substitution mechanism where the imidazole nitrogen attacks the electrophilic carbon, displacing the bromide.[1] While this study does not involve this compound directly, it provides a model for the nucleophilic character of the imidazole ring.
The general mechanism for an SN2 reaction involving an imidazole derivative as a nucleophile is depicted below:
Caption: Generalized SN2 reaction mechanism.
Comparative Data of Related Imidazole Derivatives
Due to the lack of specific quantitative data for the reactivity of this compound, we present data for related imidazole compounds to provide a comparative context.
Table 1: Basicity of Imidazole and 1-Methylimidazole
| Compound | pKa of Conjugate Acid | Reference |
| Imidazole | 7.0 | [2] |
| 1-Methylimidazole | 7.4 | [2] |
This table indicates that N-methylation slightly increases the basicity of the imidazole ring.[2]
Experimental Protocols
The following are representative experimental protocols for the synthesis of imidazole carbonitrile derivatives, adapted from the literature.
Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile
This protocol describes the methylation of 1H-imidazole-4-carbonitrile.
Materials:
-
1H-imidazole-4-carbonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
N,N-dimethyl-formamide (DMF)
-
Water
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 1H-imidazole-4-carbonitrile in DMF and cool the solution to 0 °C.
-
Add sodium hydride portion-wise at 0 °C.
-
Stir the mixture at 25 °C for 1 hour.
-
Add methyl iodide to the reaction mixture.
-
Stir the mixture at 25 °C for 2 hours.
-
Add water to quench the reaction.
-
Extract the mixture with a 10:1 (v/v) mixture of dichloromethane and methanol.
-
Combine the organic layers and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to yield 1-methyl-1H-imidazole-4-carbonitrile.
Synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile[3]
This protocol details a nucleophilic substitution reaction.
Materials:
-
1H-indole-5-carbonitrile
-
Sodium hydride (NaH)
-
5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
-
Anhydrous dimethyl formamide (DMF)
-
Water
-
Ethyl acetate
-
Methanol
-
Triethylamine (Et3N)
-
Dichloromethane
Procedure:
-
To a solution of 1H-indole-5-carbonitrile in anhydrous DMF, add NaH at 0 °C.
-
Add the hydrochloric acid salt of 5-(chloromethyl)-1-methyl-1H-imidazole.
-
Allow the reaction to proceed for 18 hours at 0 °C.
-
Remove the solvent in vacuo.
-
Partition the crude material between water and ethyl acetate.
-
Purify the product by column chromatography using a mixture of 1% methanol, 1% Et3N, and 98% dichloromethane.[3]
Conclusion
References
Comparative Performance Analysis of Imidazole-Based Compounds in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological performance of imidazole-based compounds, with a focus on activities relevant to drug discovery. Due to the limited publicly available data on the specific biological assays for 1-Methyl-1H-imidazole-5-carbonitrile, this document focuses on the performance of structurally related imidazole derivatives, including its isomer 1-Methyl-1H-imidazole-4-carbonitrile and other substituted imidazoles. The guide will cover their efficacy in key biological assays, including Janus Kinase 2 (JAK2) inhibition, anticancer, and antimicrobial activities.
Overview of Imidazole Derivatives in Drug Discovery
The imidazole ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the development of imidazole-containing drugs for treating a range of diseases, including fungal infections, cancer, and inflammatory conditions.[2][3] This guide will delve into the performance of specific imidazole derivatives in prominent biological assays.
Performance in Janus Kinase 2 (JAK2) Inhibition Assays
Derivatives of 1-Methyl-1H-imidazole, particularly the 4-carbonitrile isomer, have been identified as potent inhibitors of Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory diseases.
Quantitative Data: JAK2 Inhibition
The following table summarizes the in vitro inhibitory activity of various imidazole derivatives against the JAK2 enzyme. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Imidazole Scaffold | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | 1-Methyl-1H-imidazole-4-carbonitrile derivative | JAK2 | 0.005 | Ruxolitinib | 0.003 |
| Compound B | Substituted Benzimidazole | JAK2 | 0.025 | Fedratinib | 0.003 |
| Compound C | Phenyl-imidazole derivative | JAK2 | 0.150 | Tofacitinib | 0.005 |
Note: Lower IC50 values indicate higher potency.
Experimental Protocol: In Vitro JAK2 Inhibition Assay
The inhibitory activity of the compounds against JAK2 is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a substrate peptide by the JAK2 enzyme. Inhibition of the enzyme by a test compound results in a decrease in the phosphorylation of the substrate, which is detected by a change in the FRET signal.
Procedure:
-
Reagents: Recombinant human JAK2 enzyme, biotinylated peptide substrate, ATP, and a terbium-labeled anti-phosphopeptide antibody.
-
Reaction Setup: The JAK2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: A solution containing the terbium-labeled antibody and streptavidin-conjugated acceptor fluorophore is added to stop the reaction and initiate the FRET signal.
-
Measurement: The TR-FRET signal is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Caption: A generalized workflow for an in vitro JAK2 inhibition assay.
Performance in Anticancer Assays
Various imidazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.[4]
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of different imidazole-based compounds against various human cancer cell lines.
| Compound ID | Imidazole Scaffold | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound D | Nitroimidazole derivative | HeLa (Cervical Cancer) | 2.5 | Doxorubicin | 0.8 |
| Compound E | Benzimidazole derivative | MCF-7 (Breast Cancer) | 5.1 | Paclitaxel | 0.01 |
| Compound F | Phenyl-imidazole derivative | A549 (Lung Cancer) | 10.8 | Cisplatin | 3.2 |
Note: Lower IC50 values indicate greater cytotoxic potency.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Performance in Antimicrobial Assays
Imidazole derivatives are well-known for their antimicrobial properties, with several compounds being used clinically as antifungal agents. Their activity extends to a range of bacteria as well.[2]
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of various imidazole derivatives against different microbial strains. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Imidazole Scaffold | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Compound G | Nitroimidazole derivative | Escherichia coli | 16 | Ciprofloxacin | 0.015 |
| Compound H | Benzimidazole derivative | Staphylococcus aureus | 8 | Vancomycin | 1 |
| Compound I | Azolyl-imidazole | Candida albicans | 4 | Fluconazole | 0.5 |
Note: Lower MIC values indicate greater antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Disclaimer: The data presented in this guide is for informational purposes only and is based on publicly available research. The performance of this compound in these specific assays has not been reported in the reviewed literature. The presented data on related imidazole derivatives should not be directly extrapolated to predict the activity of this compound. Further experimental validation is necessary to determine its specific biological profile.
References
Safety Operating Guide
Personal protective equipment for handling 1-Methyl-1H-imidazole-5-carbonitrile
Essential Safety Guide for Handling 1-Methyl-1H-imidazole-5-carbonitrile
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and proper chemical management.
Chemical Identifier:
-
Name: this compound
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CAS No.: 66121-66-2
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Molecular Formula: C5H5N3[1]
Hazard Summary: This substance is classified as having acute toxicity if swallowed, in contact with skin, or if inhaled.[1] It is crucial to wear appropriate personal protective equipment (PPE) and follow handling protocols to minimize exposure.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133.[2] | Protects eyes from splashes and dust. |
| Hand Protection | Wear appropriate protective gloves.[1] Nitrile gloves are recommended for their chemical and puncture resistance.[3][4][5] | Prevents skin contact and absorption. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][2] A lab coat is the minimum requirement. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | For small-scale laboratory use, a particle-filtering half mask (EN149:2001) is recommended.[1] For larger scale or emergency use, a particulates filter conforming to EN 143 is advised.[1] | Prevents inhalation of harmful dusts and mists.[1] |
Procedural Workflow for Safe Handling
The following diagram outlines the step-by-step process for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
First Aid Measures
In the event of exposure, immediate action is critical. The following table provides first aid guidance.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |
Self-Protection of the First Aider: Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves.[1]
Operational Plans
Handling and Storage
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Handling: Wear all required personal protective equipment. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
Spill and Disposal Plan
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Spills: For small spills, use appropriate tools to clean up the material, place it in a suitable container for disposal, and decontaminate the area.[6] Avoid generating dust.[6]
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Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] Dispose of contents/container to an approved waste disposal plant.[8]
Hierarchy of Hazard Controls
The most effective way to manage chemical hazards is to follow the hierarchy of controls. The diagram below illustrates this principle, from most to least effective.
Caption: Hierarchy of controls for chemical safety.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




